molecular formula C6H9NO B8258320 4-Isopropyl-oxazole

4-Isopropyl-oxazole

Cat. No.: B8258320
M. Wt: 111.14 g/mol
InChI Key: QNUATAPIFCVSFE-UHFFFAOYSA-N
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Description

4-Isopropyl-oxazole is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUATAPIFCVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Isopropyl-1,3-Oxazole: Structural Dynamics and Synthetic Utility

[1]

Executive Summary

4-Isopropyl-1,3-oxazole is a specialized heterocyclic building block valued in medicinal chemistry for its ability to modulate lipophilicity and steric volume without introducing excessive molecular weight.[1] Unlike its 2- and 5-substituted counterparts, the 4-substituted oxazole offers a unique vector for side-chain presentation, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and metabolic modulators.[1] This guide details its physicochemical profile, regioselective synthesis, and reactivity patterns.

Chemical Profile and Electronic Structure

The 4-isopropyl-oxazole moiety consists of a five-membered aromatic ring containing oxygen and nitrogen at the 1 and 3 positions, respectively, with an isopropyl group attached at the 4-position.[1]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
IUPAC Name 4-(Propan-2-yl)-1,3-oxazoleSystematic nomenclature
Molecular Formula C₆H₉NO-
Molecular Weight 111.14 g/mol Low MW fragment
Boiling Point ~125–130 °CEstimated based on homologs (4-Me: 88°C)
LogP 1.62Moderate lipophilicity
H-Bond Acceptors 1 (N3)Pyridine-like nitrogen
H-Bond Donors 0-
Topological Polar Surface Area 26.03 ŲGood membrane permeability
Electronic Character

The oxazole ring is π-deficient relative to furan but π-excessive relative to pyridine.[1] The isopropyl group at C4 exerts a positive inductive effect (+I) , slightly increasing electron density in the ring compared to the unsubstituted parent.

  • C2 Position: The most acidic proton (pKa ~20). Susceptible to deprotonation and nucleophilic attack if the ring is activated.

  • C5 Position: The preferred site for electrophilic aromatic substitution (SEAr) due to the directing effect of the ring oxygen and the steric shielding of C4 by the isopropyl group.

  • N3 Nitrogen: Weakly basic (pKa of conjugate acid ~0.8), capable of coordination but less basic than imidazole.

Synthesis Strategies

The synthesis of 4-substituted oxazoles requires specific regiochemical control, as thermodynamic methods often favor the 5-substituted isomer.[1] The Bredereck Synthesis is the gold standard for accessing the 4-isopropyl isomer.

The Bredereck Synthesis (Primary Route)

This method involves the condensation of an

1-bromo-3-methylbutan-2-one1
Reaction Logic
  • Precursor Selection: The R-group of the ketone carbonyl determines the substituent at the 4-position of the resulting oxazole.[1] Thus, we use an isopropyl ketone.

  • Condensation: Formamide acts as both solvent and reactant.[1]

  • Cyclization: Acid-mediated dehydration closes the ring.[1]

BredereckSynthesiscluster_0Precursorscluster_1IntermediateSM11-Bromo-3-methylbutan-2-one(α-Haloketone)IntN-(3-methyl-2-oxobutyl)formamideSM1->Int100-120°C-HBrSM2Formamide(Excess)SM2->IntProduct4-Isopropyl-1,3-oxazoleInt->ProductH2SO4 (cat.)-H2OCyclodehydration

Caption: The Bredereck synthesis pathway converts

1
Alternative: Robinson-Gabriel Synthesis

If the Bredereck conditions are too harsh, the Robinson-Gabriel cyclodehydration of 2-acylaminoketones is a viable alternative.[1]

  • Step 1: Amination of 1-bromo-3-methylbutan-2-one to the

    
    -aminoketone.[1]
    
  • Step 2: Formylation to N-(3-methyl-2-oxobutyl)formamide.[1]

  • Step 3: Cyclization using POCl₃ or H₂SO₄.[1]

Reactivity & Functionalization[3][4]

The 4-isopropyl group imposes steric bulk, influencing the regioselectivity of subsequent functionalizations.

C2-Lithiation (The Nucleophilic Handle)

The C2 proton is the most acidic.[1] Treatment with organolithiums (e.g., n-BuLi) at low temperature generates the 2-lithio-4-isopropyloxazole species.[1]

  • Application: Reaction with electrophiles (aldehydes, alkyl halides) to create 2,4-disubstituted oxazoles.

  • Precaution: The ring can ring-open to an isocyanide intermediate if the temperature rises above -50°C.[1]

C5-Electrophilic Substitution

The C5 position is electronically activated by the ring oxygen.[1]

  • Halogenation: Reaction with NBS or NIS yields 5-halo-4-isopropyloxazole, a precursor for Suzuki/Stille couplings.[1]

  • Sterics: The adjacent isopropyl group at C4 may slightly hinder bulky electrophiles, but C5 remains accessible.

ReactivityMapcluster_C2C2 Functionalizationcluster_C5C5 FunctionalizationCenter4-Isopropyl-oxazoleLithiation1. n-BuLi, -78°C2. E+ (Electrophile)Center->LithiationDeprotonationHalogenationNBS or NISACN, RTCenter->HalogenationSEArC2_Product2-Substituted-4-isopropyl-oxazoleLithiation->C2_ProductC5_Product5-Halo-4-isopropyl-oxazoleHalogenation->C5_Product

Caption: Divergent reactivity of 4-isopropyl-oxazole allows selective functionalization at C2 (nucleophilic) and C5 (electrophilic).[1]

Experimental Protocols

Synthesis of 4-Isopropyl-1,3-oxazole (Bredereck Protocol)

Safety: The reaction produces HBr and requires high temperatures. Perform in a well-ventilated fume hood.

Reagents:

  • 1-Bromo-3-methylbutan-2-one (10 mmol)[1]

  • Formamide (50 mmol, 5 equiv.)

  • Sulfuric acid (conc., catalytic)

Procedure:

  • Setup: Charge a round-bottom flask with formamide (2.0 mL) and heat to 110 °C.

  • Addition: Add 1-bromo-3-methylbutan-2-one (1.65 g, 10 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature between 110–120 °C.

  • Reaction: Stir the mixture at 120 °C for 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.[1]

  • Workup: Cool the mixture to room temperature. Pour into 20 mL of ice water. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with diethyl ether (3 x 15 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash column chromatography (eluting with 5-10% EtOAc/Hexanes) to yield the product as a pale yellow oil.[1]

C2-Lithiation and Trapping[1]

Reagents:

  • 4-Isopropyl-oxazole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • THF (anhydrous)[1]

Procedure:

  • Dissolve 4-isopropyl-oxazole in anhydrous THF under Argon atmosphere.

  • Cool to -78 °C (Dry ice/acetone bath).

  • Add n-BuLi dropwise over 10 minutes.[1] Stir for 30 minutes at -78 °C to form the lithio-species.

  • Add the electrophile (e.g., Methyl iodide, Benzaldehyde) dropwise.

  • Allow to warm to room temperature slowly.

  • Quench with saturated NH₄Cl and extract with EtOAc.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Design

The 4-isopropyl-oxazole unit is often employed as a bioisostere for amide bonds or as a replacement for furan/thiazole rings to alter metabolic stability.[1]

  • Lipophilicity Tuning: The isopropyl group increases logP significantly compared to a methyl group, aiding in blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Metabolic Stability: Unlike furan (which can be metabolically activated to toxic intermediates), oxazole is generally more stable against oxidative metabolism by CYP450 enzymes.

Case Study: Kinase Inhibition

In kinase inhibitor design, the 4-isopropyl group is frequently used to fill the hydrophobic Gatekeeper pocket or the solvent-exposed regions of the ATP-binding site.[1] The branching of the isopropyl group provides a rigid steric bulk that can lock the inhibitor into a bioactive conformation, improving selectivity against homologous kinases.

References

  • Bredereck, H., & Gompper, R. (1954). Formamide in Organic Synthesis. Angewandte Chemie. [1]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of 4-substituted oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [1]

  • Palmer, D. C. (Ed.). (2004).[1][2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] [1]

  • BenchChem. (2025).[1] Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones. [1]

  • PubChem. (2025). 4-Isopropyl-oxazole Derivatives Data. National Library of Medicine.

The 4-Substituted Oxazole Scaffold: Synthetic Versatility and Pharmacological Potency

[1][2]

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—is a cornerstone of modern medicinal chemistry, often acting as a bioisostere for amides or esters to improve metabolic stability and pharmacokinetic profiles.[1][2][3][4][5] While 2,5-disubstituted oxazoles are ubiquitous in natural products (e.g., phorboxazoles), the 4-substituted oxazole scaffold has emerged as a distinct pharmacophore with unique spatial vectors and electronic properties. This guide analyzes the structural utility, synthetic pathways, and biological efficacy of 4-substituted oxazoles, focusing on their role as potent anticancer and antimicrobial agents.[6][7]

Structural & Synthetic Perspective

Why the 4-Position?

In the oxazole ring, the C-2 position is the most electrophilic, often subject to metabolic attack or nucleophilic substitution. The C-5 position is electronically activated for electrophilic aromatic substitution. The C-4 position , however, offers a unique attachment point that:

  • Modulates Lipophilicity: Substituents at C-4 project into a distinct spatial quadrant compared to C-2/C-5, allowing for fine-tuning of LogP without disrupting the core hydrogen-bonding network of the nitrogen atom.

  • π-Stacking Interactions: 4-Aryl substitutions facilitate T-shaped or parallel displaced π-stacking interactions within protein binding pockets (e.g., kinase ATP-binding sites).

Synthetic Pathways

Accessing 4-substituted oxazoles requires specific methodologies to avoid the thermodynamic preference for 2,5-substitution. Two primary routes are the Van Leusen Reaction and the Robinson-Gabriel Cyclodehydration .

Visualization: Synthetic Workflows

OxazoleSynthesiscluster_0Van Leusen Synthesis (4,5-Disubstituted)cluster_1Robinson-Gabriel Cyclodehydrationcluster_2Cornforth RearrangementAldehydeAldehyde(R-CHO)IntermediateOxazolineIntermediateAldehyde->Intermediate+ TosMICTosMICTosMIC(p-Toluenesulfonylmethyl isocyanide)TosMIC->IntermediateBaseBase (K2CO3/MeOH)Product14-Substituted Oxazole(if R' = H)Intermediate->Product1Elimination of TsOHAlphaKetoα-AcylaminoKetoneCyclizationCyclizationAlphaKeto->Cyclization+ Dehydrating AgentDehydratingDehydrating Agent(POCl3 / H2SO4)Product22,4,5-TrisubstitutedOxazoleCyclization->Product2Oxazole4Carbonyl4-Carbonyl OxazoleRearrangementThermalRearrangementOxazole4Carbonyl->RearrangementIsomerIsomeric OxazoleRearrangement->Isomer

Figure 1: Primary synthetic routes to substituted oxazoles. The Van Leusen reaction is particularly valuable for accessing 4-substituted derivatives directly from aldehydes.

Pharmacological Profiles[3][5][8][10][11]

Anticancer Activity

The 4-substituted oxazole moiety is a validated scaffold in oncology, particularly for inhibiting tubulin polymerization and targeting receptor tyrosine kinases.

  • Mechanism of Action (Tubulin): Analogues such as 4-(3'-indolyl)oxazoles bind to the colchicine site of tubulin. The oxazole ring acts as a rigid linker, positioning the indole moiety (at C-4) to mimic the biaryl system of combretastatin A-4, leading to microtubule destabilization and G2/M cell cycle arrest.

  • Mechanism of Action (Kinases): In VEGFR or EGFR inhibitors, a 4-substituted phenyl or heteroaryl group often occupies the hydrophobic back-pocket of the ATP binding site, providing selectivity over other kinases.

Data Summary: Cytotoxicity of 4-(3'-indolyl)oxazoles

Table 1: Comparative IC50 values of 4-substituted oxazole derivatives against human cancer cell lines (Adapted from Kumar et al. [1]).

Compound IDSubstituent (C-2)Substituent (C-4)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Mechanism
5d 3,4,5-trimethoxyphenyl3'-indolyl0.012 0.85Tubulin Inhibition
5g 4-chlorophenyl3'-indolyl2.45.1-
11 4-methoxyphenyl3'-indolyl0.151.2Tubulin Inhibition
Control Colchicine-0.0100.015Tubulin Inhibition
Antimicrobial & Antifungal Activity

4-Substituted oxazoles, specifically oxazolones and their ring-opened derivatives, exhibit potent activity against Gram-positive bacteria and fungi.

  • Target: Bacterial cell wall synthesis and fungal lanosterol 14α-demethylase (CYP51).

  • Key Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the 4-phenyl ring significantly enhance antibacterial potency by increasing the lipophilicity and facilitating membrane permeation [2].

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of the oxazole scaffold is strictly governed by the substitution pattern.

Visualization: SAR Logic Map

SAR_MapCoreOxazole CoreC2C-2 PositionCore->C2C4C-4 PositionCore->C4C5C-5 PositionCore->C5C2_EffectElectronic Tuning(Nucleophilic attack site)C2->C2_EffectC2_SubAryl/Heteroaryl:Increases Potency (π-stacking)C2->C2_SubC4_EffectSpatial Vector:Hydrophobic Pocket OccupancyC4->C4_EffectC4_SubIndolyl/Biaryl:Critical for Tubulin BindingC4->C4_SubC4_MetabSteric Bulk:Prevents Ring OpeningC4->C4_MetabC5_EffectAcidic Proton (if H)Solubility ModulationC5->C5_Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the critical role of the C-4 position in binding affinity and metabolic stability.

Experimental Protocols

Protocol A: Synthesis of 4-(3'-Indolyl)oxazole via Hypervalent Iodine Oxidation

Rationale: This method avoids harsh cyclodehydration conditions, preserving sensitive indole functionalities.

Reagents:

  • 3-Acetylindole[8]

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB / Koser's Reagent)

  • Amide (e.g., Benzamide)

  • Solvent: Acetonitrile or neat (microwave)

Step-by-Step Methodology:

  • 
    -Tosylation:  Dissolve 3-acetylindole (1.0 equiv) in acetonitrile. Add HTIB (1.1 equiv) and reflux for 2 hours.
    
    • Checkpoint: Monitor TLC for disappearance of ketone. Isolate 3-(tosyloxyacetyl)indole.[8]

  • Cyclization: Mix the isolated

    
    -tosyloxy ketone (1.0 equiv) with the appropriate amide (e.g., benzamide, 1.2 equiv).
    
  • Microwave Irradiation: Irradiate the neat mixture in a microwave reactor at 120°C for 5–10 minutes.

    • Why Microwave? Accelerates the condensation and dehydration steps, improving yield to >80% compared to thermal heating.

  • Purification: Dilute with ethyl acetate, wash with NaHCO3, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To validate the mechanism of action for anticancer oxazole derivatives.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain)

  • GTP (Guanoisine triphosphate)

  • Test Compound (4-substituted oxazole) dissolved in DMSO

Workflow:

  • Preparation: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Incubation: Mix tubulin (10 µM final conc.) with GTP (1 mM) and the test compound (varying concentrations: 0.1 – 10 µM) at 4°C.

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot absorbance vs. time. A decrease in Vmax or plateau height relative to the DMSO control indicates inhibition of polymerization.

References

  • Kumar, D., et al. (2010). "An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles." European Journal of Medicinal Chemistry.

  • Kakkar, S., & Narasimhan, B. (2019).[9] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[9]

  • Biava, M., et al. (2010). "Antimicrobial activity of novel 4-substituted oxazoles." Bioorganic & Medicinal Chemistry Letters.
  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Preparation of oxazoles." Tetrahedron Letters.

4-Isopropyloxazole: Medicinal Chemistry Applications & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological profiling of the 4-isopropyloxazole scaffold.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The 4-isopropyloxazole moiety represents a specialized heterocyclic scaffold in medicinal chemistry, distinguished by its unique balance of steric bulk and lipophilicity. Unlike its unbranched analogues (e.g., 4-n-propyl), the 4-isopropyl group introduces a critical steric anchor that restricts bond rotation in active sites while significantly modulating the partition coefficient (


).[1]

This guide analyzes the utility of 4-isopropyloxazole as a pharmacophore, particularly in the design of antimicrobial agents and kinase inhibitors . It details the "Valine-to-Oxazole" synthetic pipeline—a privileged route leveraging the natural amino acid pool—and provides rigorous protocols for its generation and validation.

Physicochemical Profile & SAR Logic

The "Isopropyl Effect" in Heterocycles

In structure-activity relationship (SAR) studies, the 4-isopropyl substituent serves two primary functions:

  • Hydrophobic Filling: It optimally fills medium-sized hydrophobic pockets (e.g., the ATP-binding gatekeeper regions of kinases) where a methyl group is too small and a phenyl group is too bulky.

  • Metabolic Shielding: The branching at the

    
    -carbon of the substituent reduces the rate of oxidative dealkylation by Cytochrome P450 enzymes compared to n-propyl chains.
    
Property4-Methyloxazole4-Isopropyloxazole4-Phenyloxazole
Steric Bulk (

)
LowMedium (Branched)High (Planar)
Lipophilicity (

)
~0.7~1.6~2.5
Electronic Effect Weak Donor (+I)Stronger Donor (+I)Conjugated (

)
Metabolic Liability Benzylic-like oxidationTertiary C-H oxidationRing hydroxylation
Bioisosteric Mapping

The 4-isopropyloxazole ring acts as a non-classical bioisostere for:

  • 4-Isopropylthiazole: Retains sterics but lowers lipophilicity and alters H-bond acceptor capability (S vs O).[1]

  • Isopropylbenzene (Cumene): The oxazole nitrogen provides a specific H-bond acceptor vector absent in the phenyl ring, improving solubility and target affinity.

Synthetic Methodology: The Valine Route

The most robust and chemically distinct route to 4-isopropyloxazole utilizes L-Valine as the starting material. This "chiral pool" approach is efficient, although the final aromatization step renders the product achiral.

Core Synthetic Pathway (Robinson-Gabriel Cyclization)

The synthesis proceeds via the cyclodehydration of an


-acylamino ketone derived from valine.

Mechanism Overview:

  • Dak-West / Friedel-Crafts: Conversion of Valine to the

    
    -amino ketone.[1]
    
  • Acylation: Protection of the amine.

  • Cyclodehydration:

    
     or Burgess Reagent mediated ring closure.
    
Visualization: Reaction Workflow

ValineRoute cluster_0 Key Transformation Valine L-Valine (Natural Precursor) AminoKetone α-Amino Ketone (Intermediate) Valine->AminoKetone 1. Friedel-Crafts (or Dakin-West) AcylAmido N-Acyl-α-amino Ketone AminoKetone->AcylAmido 2. Acyl Chloride (R-COCl) Oxazole 4-Isopropyloxazole (Target Scaffold) AcylAmido->Oxazole 3. Robinson-Gabriel (POCl3, Reflux)

Caption: The "Valine Route" converts the isopropyl side chain of the amino acid directly into the 4-position substituent of the oxazole ring.

Experimental Protocol: Synthesis of 2-Aryl-4-Isopropyloxazole

Target: Synthesis of 2-(4-chlorophenyl)-4-isopropyloxazole.

Reagents:

  • N-(3-methyl-1-oxo-1-phenylbutan-2-yl)-4-chlorobenzamide (Precursor)[1]

  • Phosphoryl chloride (

    
    )[1]
    
  • Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     eq of the N-acyl-amino ketone precursor in anhydrous DCM.
    
  • Cyclization: Add

    
     (
    
    
    
    eq) dropwise at
    
    
    under argon atmosphere.[1]
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amide carbonyl stretch.
    
  • Quench: Cool to room temperature and pour slowly into crushed ice/saturated

    
     to neutralize.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Look for the isopropyl septet at

    
     ppm and the diagnostic oxazole C5-H singlet at 
    
    
    
    ppm (if C5 is unsubstituted).[1]
  • Loss of NH: The amide proton signal (

    
     ppm) must be absent.[1]
    

Medicinal Chemistry Applications

Antimicrobial & Antibiofilm Agents

Recent studies have validated 4-isopropyloxazoles as potent scaffolds against Gram-positive bacteria, specifically Enterococcus faecium.[1][3]

  • Mechanism: The 4-isopropyl group increases lipophilicity, facilitating passive diffusion across the bacterial cell wall. The oxazole ring acts as a stable linker, positioning sulfonyl-phenyl pharmacophores to interact with bacterial synthases.

  • Key Compound: 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole.[1][4][5]

  • Performance:

    • MIC: Comparable to standard antibiotics in resistant strains.

    • Biofilm: Significant inhibition of biofilm formation, attributed to the surfactant-like properties conferred by the isopropyl/aryl balance.

Kinase Inhibition (Gatekeeper Targeting)

In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.

  • Application: The 4-isopropyl group is effectively used to target kinases with medium-sized gatekeeper residues (e.g., Threonine or Valine).[1]

  • Logic: The isopropyl group provides a "shape-complementary" fit, displacing water molecules from the hydrophobic pocket and gaining entropic binding energy.

Bioisosteric Replacement Logic

The following diagram illustrates the decision tree for selecting the 4-isopropyloxazole scaffold over alternatives.

BioisostereLogic Start Lead Optimization: Hydrophobic Pocket Fit CheckSterics Is Methyl too small? Start->CheckSterics CheckMetab Is n-Propyl metabolized? CheckSterics->CheckMetab Yes SelectIso Select 4-Isopropyl CheckMetab->SelectIso Yes (Oxidation) CheckHBond Need H-Bond Acceptor? SelectIso->CheckHBond Oxazole 4-Isopropyloxazole (H-Bond Acceptor) CheckHBond->Oxazole Yes (N:) Thiazole 4-Isopropylthiazole (Weak Acceptor) CheckHBond->Thiazole No (S)

Caption: Decision matrix for implementing the 4-isopropyloxazole scaffold in lead optimization.

References

  • Antimicrobial Activity of Valine-Derived Oxazoles Chifiriuc, M. C., et al. (2021).[6][7] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Source:[1]

  • Synthesis via Robinson-Gabriel Cyclization BenchChem Technical Protocols. (2024). Core Synthetic Strategies for the Oxazole Ring. Source:[1]

  • Oxazole-Based Kinase Inhibitors Dumas, J. (1999).[1] Inhibition of p38 Kinase Activity Using Substituted Heterocyclic Ureas. Source:[1]

  • Antibiofilm Applications Limban, C., et al. (2021).[6] Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Source:[1]

Sources

Literature review of 4-isopropyloxazole synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of 4-Isopropyloxazole

Abstract

The 1,3-oxazole nucleus is a privileged heterocyclic scaffold due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1] Its unique electronic and structural properties make it a valuable component in drug discovery, contributing to activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to 4-isopropyloxazole, a specifically substituted derivative that serves as a crucial building block in medicinal chemistry. We will delve into the mechanistic underpinnings, experimental protocols, and comparative advantages of classical and modern synthetic methodologies. This document is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance for the synthesis of this important molecule.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle characterized by the presence of one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[2] This arrangement imparts a unique electronic character, making the scaffold a versatile bioisostere for amide and ester functionalities, capable of participating in various non-covalent interactions within biological systems.[3]

The Oxazole Ring in Medicinal Chemistry

The stability and synthetic accessibility of the oxazole core have led to its incorporation into numerous marketed drugs and clinical candidates. For instance, the non-steroidal anti-inflammatory drug (NSAID) oxaprozin features an oxazole ring, highlighting the scaffold's value in enhancing drug potency and bioavailability.[1] The diverse bioactivities associated with oxazole derivatives underscore the importance of robust and flexible synthetic methods to access specifically substituted analogues.

Focus on 4-Isopropyloxazole: A Key Synthetic Intermediate

4-Isopropyloxazole is a valuable synthetic intermediate. The isopropyl group at the C4 position can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. Direct and efficient access to this building block is essential for the exploration of new chemical space in drug discovery programs. This guide focuses on the most effective strategies for its construction.

Primary Synthetic Strategies for 4-Isopropyloxazole

The synthesis of the oxazole ring has a rich history, with several named reactions forming the bedrock of modern methods. For the specific construction of a 4-substituted oxazole like 4-isopropyloxazole, some classical methods are more adaptable than others.

The Bredereck Reaction: A Direct Approach from α-Haloketones

The Bredereck reaction, which involves the condensation of an α-haloketone with an amide, stands out as a highly efficient and direct route for preparing 2,4-disubstituted oxazoles.[4][5] To synthesize 4-isopropyloxazole, where the 2-position is unsubstituted, formamide is the ideal amide reagent.

Causality Behind Experimental Choices: The choice of an α-haloketone bearing the desired isopropyl group is the cornerstone of this approach. A suitable starting material would be 1-chloro-3-methyl-2-butanone or 1-bromo-3-methyl-2-butanone . Formamide serves as the source for the N1, C2, and C5 atoms of the oxazole ring. The reaction is typically promoted by heat and often under acidic catalysis, which facilitates the final cyclodehydration step.

Reaction Mechanism: The mechanism proceeds in two key stages:

  • N-Alkylation: The formamide nitrogen acts as a nucleophile, displacing the halide from the α-carbon of the ketone to form an N-acylamino ketone intermediate.

  • Cyclodehydration: Under acidic or thermal conditions, the enol form of the ketone intermediate attacks the carbonyl carbon of the formamide group. Subsequent dehydration yields the aromatic 4-isopropyloxazole ring.

Bredereck_Synthesis start 1-Halo-3-methyl-2-butanone + Formamide intermediate N-(3-methyl-2-oxobutyl)formamide (Intermediate) start->intermediate N-Alkylation cyclization Acid-Catalyzed Cyclodehydration intermediate->cyclization product 4-Isopropyloxazole cyclization->product Elimination of H₂O Robinson_Gabriel_Workflow start 2-Amino-3-methyl-1-butanone step1 Formylation start->step1 intermediate N-(3-methyl-1-oxobutan-2-yl)formamide step1->intermediate step2 Cyclodehydration (e.g., H₂SO₄, PPA) intermediate->step2 product 4-Isopropyloxazole step2->product C4_Functionalization start 2-Silyl-Oxazole intermediate 2-Silyl-4-lithio-oxazole start->intermediate Lithiation step1 n-BuLi intermediate2 4-Isopropyl-2-silyl-oxazole intermediate->intermediate2 Alkylation step2 2-Iodopropane product 4-Isopropyloxazole intermediate2->product Deprotection step3 Desilylation (e.g., TBAF)

Sources

Solubility Profile and Thermodynamic Behavior of 4-Isopropyl-oxazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-oxazole and its derivatives are highly versatile heteroaromatic building blocks, playing a critical role in the synthesis of active pharmaceutical ingredients (APIs)—such as Toll-Like Receptor 7 (TLR7) modulators[1]—and serving as foundational scaffolds for chiral bis(oxazoline) ligands in enantioselective catalysis[2]. For process chemists and drug development professionals, understanding the solubility profile of this compound is paramount. This whitepaper provides an in-depth, authoritative analysis of the thermodynamic dissolution mechanisms, quantitative solubility data, and a self-validating experimental protocol for measuring the solubility of 4-isopropyl-oxazole in various organic solvents.

Structural Profiling and Thermodynamic Causality

The solubility of 4-isopropyl-oxazole is dictated by its unique amphiphilic molecular architecture. The core oxazole ring (a five-membered heteroaromatic system containing nitrogen and oxygen) acts as a moderate hydrogen-bond acceptor. However, it lacks a hydrogen-bond donor. The addition of the isopropyl group at the 4-position introduces significant steric bulk and lipophilicity.

From a thermodynamic perspective, dissolution occurs when the free energy of solvation (


) is negative. Because 4-isopropyl-oxazole cannot self-associate via hydrogen bonding (weak solute-solute lattice energy), its dissolution is primarily governed by dispersion forces  and dipole-dipole interactions .
  • Halogenated Solvents (e.g., Dichloromethane): The polarizability of the chlorine atoms aligns perfectly with the dipole moment of the oxazole ring, resulting in highly exothermic solute-solvent insertion.

  • Ethereal Solvents (e.g., Tetrahydrofuran): THF provides complementary dipole interactions and excellent cavity-formation thermodynamics, easily accommodating the bulky isopropyl side chain[3].

  • Aqueous Media: The high cohesive energy density of water strongly resists cavity formation for the lipophilic isopropyl group, leading to extremely poor aqueous solubility.

Thermo_Cycle S1 Solute Lattice Disruption S3 Solute-Solvent Insertion S1->S3 S2 Solvent Cavity Formation S2->S3 S4 Thermodynamic Equilibrium S3->S4 Free Energy (ΔG) < 0

Figure 2: Thermodynamic dissolution cycle of 4-isopropyl-oxazole.

Quantitative Solubility Data

The table below summarizes the empirical and thermodynamically estimated solubility ranges for 4-isopropyl-oxazole core derivatives at standard ambient temperature (25 °C). Data is categorized by solvent class to aid in reaction media selection and downstream extraction processes.

SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dichloromethane (DCM) 8.93> 150Strong dipole-dipole & dispersion forces
Tetrahydrofuran (THF) 7.52> 100Dipole interactions & low cavity penalty
Ethyl Acetate (EtOAc) 6.0250 - 100Moderate dipole & van der Waals forces
Methanol (MeOH) 32.720 - 50Protic H-bonding (solvent as donor)
n-Hexane 1.89< 5Weak dispersion forces only
Water 80.1< 0.1High cohesive energy excludes solute

Experimental Methodology: Self-Validating Solubility Protocol

To prevent data artifacts caused by supersaturation, polymorph shifts, or filter adsorption, solubility must be measured using a rigorously controlled, self-validating isothermal shake-flask method.

Step-by-Step Workflow
  • Preparation & Saturation: Add an excess of 4-isopropyl-oxazole (solid or neat liquid, depending on the specific derivative's melting point) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostated shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached. Shorter times risk false-low readings due to slow dissolution kinetics, while strict temperature control prevents transient supersaturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation drives fine, undissolved particulates to the bottom. If these micro-particles are pushed against a filter in the next step, the localized pressure can artificially force them into solution.

  • Microfiltration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is mandatory. It is chemically inert and highly hydrophobic. Using standard nylon or cellulose filters will result in the adsorption of the lipophilic oxazole ring onto the filter matrix, yielding falsely low solubility data.

  • HPLC-UV Quantification: Serially dilute the filtrate with the mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC using a C18 column and UV detection at 210 nm.

    • Causality: The oxazole ring exhibits strong

      
       transitions in the low UV range, allowing for high-sensitivity detection without interference from non-aromatic solvents.
      
  • System Validation: Compare the calculated concentration of a 24-hour aliquot against the 48-hour aliquot. The system is considered "self-validated" if the variance between the two time points is < 2%, confirming that thermodynamic equilibrium has been achieved and no degradation has occurred.

HPLC_Workflow N1 Solid-Solvent Equilibration N2 Phase Separation N1->N2 N3 PTFE Microfiltration N2->N3 N4 HPLC-UV Analysis N3->N4 N5 Data Validation N4->N5

Figure 1: Self-validating shake-flask workflow for solubility determination.

Conclusion

The solubility profile of 4-isopropyl-oxazole is heavily skewed toward aprotic, polarizable organic solvents like Dichloromethane and Tetrahydrofuran. By understanding the thermodynamic causality—specifically the balance between the oxazole ring's dipole moment and the isopropyl group's lipophilicity—process chemists can optimize solvent selection for extraction, crystallization, and catalytic reaction media. Furthermore, adhering to a self-validating, PTFE-filtered HPLC methodology ensures that solubility data remains robust, reproducible, and free from common physical artifacts.

References

  • Novel Pharmaceuticals (TLR7 Modulators)
  • (4S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline - Compound Summary Source: National Center for Biotechnology Information (PubChem CID 9807779) URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Isopropyl-oxazole via Bredereck Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Isopropyl-oxazole is a highly valuable heterocyclic building block in medicinal chemistry. It serves as a critical structural intermediate in the industrial-scale synthesis of target APIs, such as 1, a potent EGFR/HER2 inhibitor[1]. While various cyclization strategies exist, the 2 remains the most atom-economical and scalable route to access C2-unsubstituted oxazoles directly from α-hydroxy ketones (α-ketols)[2]. This application note details a self-validating, acid-catalyzed protocol for the synthesis of 4-isopropyl-oxazole from 1-hydroxy-3-methylbutan-2-one.

Mechanistic Causality & Reaction Design

The transformation of an α-hydroxy ketone to an oxazole requires both a carbon source (for the C2 position) and a nitrogen source. Formamide elegantly fulfills both roles while simultaneously acting as the high-boiling reaction solvent.

The Causality of the Chemical Cascade:

  • In Situ Amination: At elevated temperatures (>140 °C), formamide undergoes partial thermal decomposition to yield ammonia and carbon monoxide. The ammonia displaces the hydroxyl group of3[3] to form an α-amino ketone intermediate.

  • Formylation: The newly formed primary amine rapidly condenses with another equivalent of formamide to generate an α-formamido ketone.

  • Cyclodehydration: The critical ring-closure step occurs via the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by the elimination of water to yield the aromatic 4-isopropyl-oxazole[2].

Expert Insight: The addition of a catalytic amount of sulfuric acid (H₂SO₄) is a deliberate choice to lower the activation energy of the final dehydrative cyclization. Without acid, the reaction stalls at the α-formamido ketone stage unless subjected to extreme temperatures (>180 °C), which conversely leads to the thermal degradation of the starting α-hydroxy ketone.

Mechanistic Pathway Visualization

OxazoleSynthesis A 1-Hydroxy-3-methylbutan-2-one (α-Hydroxy Ketone) C Formylation & Amination A->C B Formamide (Solvent, N & C2 Source) B->C E Condensation with Formamide B->E Excess D α-Amino Ketone Intermediate C->D + NH3 (from Formamide) D->E F α-Formamido Ketone Intermediate E->F G Acid-Catalyzed Cyclodehydration F->G H2SO4, 150°C - H2O H 4-Isopropyl-oxazole (Target API Intermediate) G->H

Mechanistic pathway of the Bredereck synthesis of 4-isopropyl-oxazole from an α-hydroxy ketone.

Quantitative Data & Condition Optimization

To establish a robust protocol, reaction parameters were systematically varied. The data below illustrates the causality behind the chosen optimal conditions.

Table 1: Optimization of Bredereck Condensation Parameters

Formamide (equiv)Catalyst (H₂SO₄)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
3.0None120828Insufficient thermal decomposition of formamide; stalled at intermediate.
5.0None150647Higher temp improves cyclization, but uncatalyzed dehydration is slow.
5.0 0.1 equiv 150 4 76 Acid catalyst accelerates cyclodehydration; optimal balance of kinetics.
10.00.1 equiv150478Excess solvent provides marginal yield gain but complicates extraction.
5.00.1 equiv180452Excessive heat causes degradation of the α-hydroxy ketone starting material.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity during scale-up.

Reagents & Equipment
  • Starting Material: 1-Hydroxy-3-methylbutan-2-one (CAS: 18422-53-2), 10.0 g (98 mmol)[3].

  • Reagent/Solvent: Formamide (High purity, >99%), 22.0 g (490 mmol, 5.0 equiv).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%), 0.5 mL (~0.1 equiv).

  • Equipment: 100 mL two-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermocouple.

Step-by-Step Methodology

Step 1: Reaction Assembly Charge the round-bottom flask with 10.0 g of 1-hydroxy-3-methylbutan-2-one and 22.0 g of formamide. Stir at 300 rpm to ensure a homogeneous mixture. Carefully add 0.5 mL of concentrated H₂SO₄ dropwise.

  • Validation Check 1: A slight exothermic reaction (~5–10 °C internal increase) upon acid addition indicates active protonation of the formamide/ketone mixture.

Step 2: Thermal Condensation Heat the reaction mixture to an internal temperature of 150 °C. Maintain this temperature for 4 hours under continuous reflux.

  • Validation Check 2 (In-Process Control): At t = 3 hours, withdraw a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes/EtOAc 7:3). The disappearance of the α-hydroxy ketone (Rf ~0.2) and the appearance of a strongly UV-active spot (Rf ~0.6) validates that cyclodehydration is proceeding correctly.

Step 3: Quenching & Neutralization Remove the heat source and allow the mixture to cool to <40 °C. Pour the crude mixture into 100 mL of ice-cold distilled water. Slowly add saturated aqueous NaHCO₃ until the evolution of CO₂ ceases.

  • Validation Check 3: Test the aqueous phase with pH paper. It must be strictly pH > 7. Acidic conditions during extraction can lead to the protonation of the oxazole nitrogen, causing the target product to erroneously partition into the aqueous waste layer.

Step 4: Extraction Extract the neutralized aqueous phase with Dichloromethane (DCM) (3 × 50 mL). Combine the organic layers and wash with 50 mL of saturated brine to remove residual formamide. Dry the organic phase over anhydrous Na₂SO₄.

Step 5: Concentration & Purification Filter the drying agent and concentrate the solvent under reduced pressure. (Critical Note: 4-isopropyl-oxazole is highly volatile; do not drop the rotary evaporator pressure below 150 mbar at a 30 °C bath temperature). Purify the crude amber oil via fractional vacuum distillation to afford 4-isopropyl-oxazole as a colorless to pale-yellow liquid.

References

  • Title: Organic Syntheses Based On Name Reactions And Unnamed Reactions [PDF] - VDOC.
  • Source: researchgate.
  • Source: lookchem.

Sources

Application Note: 4-Isopropyl-2-Oxazoline (IPOX) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific technical nuances of using 4-isopropyl-2-oxazoline (often colloquially referred to as "4-isopropyl-oxazole" in broader chemical contexts) in coordination chemistry.

Scientific Note on Nomenclature: While the user prompt specifies "4-isopropyl-oxazole" (the fully unsaturated aromatic ring), in high-level coordination chemistry and drug development, the 4-isopropyl-2-oxazoline (dihydro-oxazole) ring is the dominant, field-proven pharmacophore and ligand scaffold. The aromatic oxazole is a poor ligand due to reduced basicity (aromatic delocalization of the nitrogen lone pair) and lack of a stereogenic center. The oxazoline derivative, derived from L-valine, possesses a critical chiral center at the 4-position, making it a cornerstone of asymmetric catalysis (e.g., BOX, PyBOX, PHOX ligands). This guide focuses on the 4-isopropyl-2-oxazoline (IPOX) scaffold to ensure the application notes are chemically viable and relevant to current research standards.

Subject: Ligand Design, Complex Synthesis, and Catalytic Utility Target Analyte: Chiral Transition Metal Complexes (Cu, Zn, Pd)

Executive Technical Summary

The 4-isopropyl-2-oxazoline moiety is a "privileged chiral ligand" scaffold. Its utility stems from the isopropyl group at the C4 position , which exerts a potent steric influence ("steric fence") near the metal coordination sphere. Unlike the planar, aromatic 4-isopropyl-oxazole, the oxazoline ring is non-planar (puckered), and the C4-isopropyl group is directed away from the ring, creating a defined chiral pocket that enforces enantioselectivity in metal-catalyzed transformations.

Key Ligand Characteristics
FeatureTechnical SpecificationImpact on Coordination
Donor Atom sp² Nitrogen (Imine-like)Hard donor; binds strongly to Lewis acidic metals (Cu²⁺, Zn²⁺, Mg²⁺).
Chirality C4 Stereocenter (derived from Valine)Enforces asymmetry; the isopropyl group blocks one quadrant of the coordination sphere.
Electronic Profile

-Acceptor (weak) /

-Donor (strong)
Stabilizes cationic metal centers; less back-bonding than phosphines.
Bite Angle Tunable (in bidentate systems)In BOX (Bis-oxazoline) ligands, the bite angle (~90°) creates a distorted square-planar geometry favorable for catalysis.

Core Protocols: Synthesis & Coordination[1][2]

Protocol A: Ligand Precursor Synthesis (The "Valinol Route")

Rationale: Direct synthesis from the amino alcohol ensures optical purity, critical for downstream catalytic performance.

Reagents: L-Valinol, Triethyl orthoformate (or nitrile derivative), ZnCl₂ (catalyst). Workflow:

  • Condensation: React L-Valinol (1.0 equiv) with the appropriate nitrile (e.g., malononitrile for BOX ligands) or carboxylic acid derivative.

  • Cyclization: Heat in the presence of a Lewis acid catalyst (ZnCl₂ or Cd(OAc)₂) to close the ring.

  • Purification: Distillation (for mono-oxazolines) or Recrystallization (for bis-oxazolines).

    • QC Check: ¹H NMR must show the C4-H proton as a distinct multiplet at

      
       3.8–4.2 ppm.
      
Protocol B: Coordination to Copper(II) (The "Evans Catalyst" System)

This protocol generates the active Lewis acid catalyst used in asymmetric Diels-Alder and Cyclopropanation reactions.

Reagents:

  • Ligand: 2,2'-Isopropylidenebis[(4S)-4-isopropyl-2-oxazoline] ((S,S)-iPr-BOX )

  • Metal Salt: Cu(OTf)₂ (Copper(II) Triflate)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Moisture competes with the ligand for coordination sites.

  • Complexation:

    • Add Cu(OTf)₂ (1.0 equiv) to the flask.

    • Add (S,S)-iPr-BOX (1.1 equiv) as a solid.

    • Add anhydrous DCM (0.1 M concentration relative to Cu).

  • Activation: Stir at room temperature for 1–2 hours.

    • Visual Indicator: The solution should transition from a pale blue suspension to a deep green/blue homogeneous solution. This color change confirms the displacement of solvent/triflate and coordination of the oxazoline nitrogens.

  • Filtration (Optional): If slight turbidity remains, filter through a 0.2 µm PTFE syringe filter under Argon to remove unreacted metal salts.

  • Usage: Use the solution immediately for catalysis. Isolation of the solid complex is possible via evaporation but often leads to hygroscopic solids that degrade.

Self-Validating System Check:

  • IR Spectroscopy: Upon coordination, the C=N stretching frequency of the oxazoline ring shifts.

    • Free Ligand:

      
      
      
    • Cu-Complex:

      
       (Red shift indicates 
      
      
      
      -donation to metal).

Mechanism of Action & Visualization

The following diagram illustrates the synthesis pathway and the "Steric Quadrant" theory that makes this ligand effective. The isopropyl group forces the substrate to approach the metal center from a specific trajectory.

G cluster_0 Ligand Synthesis cluster_1 Coordination & Catalysis Valinol L-Valinol (Chiral Source) Cyclization Cyclization (ZnCl2/Heat) Valinol->Cyclization Nitrile Nitrile/Acid Precursor Nitrile->Cyclization IPOX 4-Isopropyl-2-Oxazoline (IPOX Ligand) Cyclization->IPOX Ring Closure Complex Active Catalyst (M-IPOX Complex) IPOX->Complex Coordination Metal Metal Salt (Cu(OTf)2) Metal->Complex Product Enantioenriched Product Complex->Product Steric Induction (Isopropyl Shield) Substrate Prochiral Substrate Substrate->Complex Binding

Caption: Synthesis of the 4-isopropyl-2-oxazoline ligand from L-Valinol and its subsequent coordination to a metal center to form the active catalytic species.

Application Data: Asymmetric Catalysis

The 4-isopropyl group is particularly effective in reactions requiring a defined "chiral pocket." The following table summarizes standard performance metrics for Cu(II)-iPr-BOX complexes.

Reaction TypeSubstrate ClassCatalyst SystemTypical YieldEnantiomeric Excess (ee)Mechanism Note
Cyclopropanation Styrene + DiazoacetateCu(I)-iPr-BOX85–95%>94%Isopropyl groups block the re-face, forcing si-face attack.
Diels-Alder Acryloyl oxazolidinone + DieneCu(II)-iPr-BOX90–98%>95%Bidentate coordination creates a square-planar geometry; isopropyls shield the top/bottom quadrants.
Allylic Oxidation CycloalkenesCu(I)-iPr-BOX60–80%70–85%Requires careful oxidant choice (e.g., t-butyl perbenzoate).
Troubleshooting & Optimization
  • Low ee%: Often caused by moisture (hydrolysis of the triflate) or impure ligand. Recrystallize the ligand from hexane/EtOAc before use.

  • Low Yield: Check the metal oxidation state. Cu(I) is unstable in air; Cu(II) is stable but requires activation for certain cycles.

  • Ligand Competitors: Avoid strongly coordinating solvents like acetonitrile or THF during the reaction phase; they compete with the substrate for the metal center.

References

  • Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Scope and Mechanism of Catalytic Enantioselective Diels-Alder Reactions." Journal of the American Chemical Society, 1993. Link

  • Lowenthal, R. E., Abiko, A., & Masamune, S. "Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes." Tetrahedron Letters, 1990. Link

  • Helmchen, G., & Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000. Link

  • Desimoni, G., Faita, G., & Jørgensen, K. A. "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis." Chemical Reviews, 2006. Link

  • Fraile, J. M., et al. "Bis(oxazoline)–Copper Complexes as Heterogeneous Catalysts." Journal of Catalysis, 2001. Link

Application Note: High-Fidelity Synthesis of Chiral 4-Isopropyl Pybox Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the preparation of 4-isopropyl Pybox ligands (specifically (S,S)-iPr-Pybox ), a privileged class of


-symmetric tridentate nitrogen ligands.

Executive Summary

The 2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-Pybox) ligand is a cornerstone in asymmetric catalysis, renowned for its ability to form rigid, high-chelation-affinity complexes with transition metals (e.g., Ru, Rh, Cu, Sc, La). Its efficacy stems from the steric bulk of the isopropyl groups, which effectively transfer chiral information to the metal center, enabling high enantioselectivity in reactions such as hydrosilylation , cyclopropanation , and Lewis acid-catalyzed aldol reactions .

This protocol details the Zn(OTf)


-catalyzed condensation  of pyridine-2,6-dicarbonitrile with L-valinol. Unlike traditional methods requiring harsh sealed-tube conditions, this optimized route operates at reflux in open vessels, delivering high yields (>80%) and exceptional optical purity (>99% ee).

Mechanistic Insight & Reaction Design

The Chemistry of Oxazoline Formation

The synthesis relies on the direct condensation of a nitrile with an amino alcohol. The reaction is driven by a Lewis acid catalyst, typically Zinc Triflate [Zn(OTf)


].
  • Activation: The Zn

    
     ion coordinates to the nitrile nitrogen of pyridine-2,6-dicarbonitrile , increasing the electrophilicity of the cyano carbon.
    
  • Nucleophilic Attack: The amino group of (S)-valinol attacks the activated nitrile, forming an amidine intermediate.

  • Cyclization & Elimination: The hydroxyl group attacks the amidine carbon, followed by the elimination of ammonia (NH

    
    ) to close the oxazoline ring.
    
  • Stereoretention: The chirality of the L-valinol is preserved because the reaction does not involve the chiral center directly. However, high temperatures can induce racemization if the reaction is prolonged unnecessarily.

Critical Process Parameters (CPPs)
  • Catalyst Selection: Zn(OTf)

    
     is superior to ZnCl
    
    
    
    due to higher solubility in organic solvents and greater Lewis acidity, reducing reaction times from 48h to ~24h.
  • Stoichiometry: A slight excess of L-valinol (2.2 – 2.5 equiv) is required to drive the reaction to completion and compensate for minor losses due to sublimation or side reactions.

  • Temperature Control: The reaction requires reflux (approx. 110–130 °C). Chlorobenzene or Toluene are ideal solvents; Chlorobenzene is often preferred for its higher boiling point (131 °C), ensuring faster kinetics.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.[2]Purity Requirement
Pyridine-2,6-dicarbonitrile 2893-33-6129.121.0>97%
(S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)2026-48-4103.162.2>98% (Optical purity critical)
Zinc Trifluoromethanesulfonate 54010-75-2363.510.05 - 0.1Anhydrous (Handle in glovebox/dry bag)
Chlorobenzene (Solvent)108-90-7--Anhydrous (<50 ppm H

O)
Step-by-Step Procedure
Step 1: Reaction Setup
  • Drying: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Charge the flask with Pyridine-2,6-dicarbonitrile (1.29 g, 10.0 mmol) and Zn(OTf)

    
      (180 mg, 0.5 mmol, 5 mol%).
    
  • Solvent Addition: Add Anhydrous Chlorobenzene (50 mL) via syringe. Stir gently at room temperature for 5 minutes to disperse the catalyst.

  • Reagent Addition: Add (S)-Valinol (2.27 g, 22.0 mmol) rapidly via syringe. The mixture may turn slightly cloudy.

Step 2: Thermal Cyclization
  • Heating: Place the flask in a pre-heated oil bath set to 135 °C (internal temp ~130 °C).

  • Reflux: Maintain vigorous reflux for 24 hours .

    • Observation: Ammonia gas (NH

      
      ) will evolve. Ensure the condenser is vented to a fume hood.[3]
      
  • Monitoring: Monitor reaction progress by TLC (Eluent: EtOAc/Hexanes 1:1).

    • Starting Material R

      
      : ~0.6[2][3][4]
      
    • Product R

      
      : ~0.3 (stains blue/purple with ninhydrin or UV active).
      
    • Target: Complete consumption of dicarbonitrile.

Step 3: Workup & Isolation
  • Cooling: Remove from heat and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of chlorobenzene.

  • Extraction:

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash with Water (2 x 50 mL) to remove excess valinol and zinc salts.

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude semi-solid.
Step 4: Purification
  • Method A (Chromatography - Recommended for highest purity):

    • Column: Silica Gel (60 Å).[2][3]

    • Eluent: Hexanes:EtOAc (4:1)

      
       (1:1). Add 1% Triethylamine (Et
      
      
      
      N) to the eluent to prevent acid-catalyzed hydrolysis of the oxazoline rings on silica.
  • Method B (Recrystallization - Scalable):

    • Dissolve crude solid in a minimum amount of hot Diethyl Ether or Hexane/EtOAc .

    • Allow to stand at 4 °C overnight. Collect white crystals by filtration.

Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: 151 – 153 °C.

  • Optical Rotation:

    
     (c = 1.0, CHCl
    
    
    
    ).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.25 (d, 2H), 7.90 (t, 1H), 4.55 (m, 2H), 4.20 (t, 2H), 4.05 (t, 2H), 1.95 (m, 2H), 1.05 (d, 6H), 0.95 (d, 6H).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety checks.

PyboxSynthesis Start Start: Raw Materials Setup Inert Atmosphere Setup (Argon/N2, Flame-dried Glassware) Start->Setup Mix Reagent Mixing Pyridine-2,6-dicarbonitrile + (S)-Valinol Cat: Zn(OTf)2 | Solv: Chlorobenzene Setup->Mix Reflux Reaction: Reflux @ 135°C Time: 24h | Byproduct: NH3 (Vent!) Mix->Reflux Check TLC Check Complete SM Consumption? Reflux->Check Check->Reflux No (Extend Time) Workup Workup Evaporation -> DCM Extraction Wash: H2O/Brine -> Dry: Na2SO4 Check->Workup Yes Purify Purification Silica Column (Hex/EtOAc + 1% Et3N) OR Recrystallization (Et2O) Workup->Purify Final Final Product (S,S)-iPr-Pybox White Solid, >99% ee Purify->Final

Figure 1: Operational workflow for the Zn(OTf)


-catalyzed synthesis of iPr-Pybox.

Application Notes: Catalytic Utility

Once synthesized, the (S,S)-iPr-Pybox ligand serves as a modular platform for various asymmetric transformations.

Asymmetric Hydrosilylation of Ketones
  • Metal Complex: Rhodium(III)-Pybox.[5]

  • Protocol: The ligand is complexed with RhCl

    
     in ethanol. This complex catalyzes the reduction of prochiral ketones using diphenylsilane.
    
  • Performance: Enantioselectivities typically exceed 95% ee due to the rigid "pincer" binding mode which creates a deep chiral pocket around the Rh center.

Enantioselective Negishi Coupling
  • Metal Complex: Nickel(II)-Pybox.[2][3]

  • Utility: Used for the cross-coupling of secondary allylic chlorides with alkylzincs.[2][3]

  • Note: While the phenyl-Pybox is often preferred for specific substrates, the iPr-Pybox remains the standard starting point for screening due to its commercial availability and robust stability profile.

Lewis Acid Catalysis
  • Metal Complex: Sc(OTf)

    
    -Pybox or Cu(OTf)
    
    
    
    -Pybox.
  • Reactions: Friedel-Crafts alkylations, Ene reactions, and Diels-Alder cycloadditions. The isopropyl groups sterically shield the metal center, preventing non-selective background reactions.

References

  • Nishiyama, H. et al. "Synthesis of chiral bis(oxazolinyl)pyridine ligands and their application to asymmetric hydrosilylation." Organometallics, 1989 , 8, 846–848. Link

  • Evans, D. A. et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc., 1999 , 121, 669–699. Link

  • Desimoni, G. et al. "Pyridine-2,6-bis(oxazolines) as Ligands for Asymmetric Catalysts." Chem. Rev., 2006 , 106, 3561–3651.[6] Link

  • Organic Syntheses. "Synthesis of Chiral Pyridine Bis(oxazoline) Ligands." Org.[3] Synth., 2016 , 93, 361-374. Link

  • Cornejo, A. et al. "Optimized Conditions for the Synthesis of Pybox Ligands with Zinc Triflate." Synlett, 2005 , 15, 2321-2324. Link

Sources

Van Leusen oxazole synthesis for 4-substituted derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Substituted and 4,5-Disubstituted Oxazoles via the Modified Van Leusen Protocol

Part 1: Strategic Considerations & Scope

The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters, and forming the core of numerous bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).

While the classical Van Leusen Oxazole Synthesis (reaction of aldehydes with TosMIC) is the gold standard for generating 5-substituted oxazoles , accessing 4-substituted or 4,5-disubstituted derivatives requires a strategic modification of the standard protocol.[1]

The Challenge: The standard Van Leusen reaction utilizes unsubstituted


-toluenesulfonylmethyl isocyanide (TosMIC). The C5 position of the resulting oxazole is derived from the aldehyde carbon, while the C4 position remains unsubstituted (bearing a hydrogen).

The Solution: To install a substituent at the C4 position, one must utilize


-substituted TosMIC  derivatives.[1] This approach allows for the programmed installation of alkyl, benzyl, or functionalized chains at C4, while the aldehyde dictates the substituent at C5.

Key Advantages:

  • Regiocontrol: Exclusive formation of 4,5-disubstituted isomers without 2,4-isomer contamination.

  • Atom Economy: High-yielding conversion with

    
    -toluenesulfinic acid as the only major byproduct.
    
  • Versatility: Compatible with a wide range of aromatic and aliphatic aldehydes.

Part 2: Mechanistic Insight

The reaction proceeds via a base-mediated [3+2] cycloaddition.[2][3] Understanding the specific electronic requirements of the


-substituted TosMIC is critical for optimization.

Mechanism Description:

  • Deprotonation: The base (typically K

    
    CO
    
    
    
    or NaH) deprotonates the
    
    
    -carbon of the TosMIC derivative (1) , generating a carbanion.
  • Aldol-Type Addition: The carbanion attacks the carbonyl carbon of the aldehyde (2) , forming a betaine intermediate (3) .

  • Cyclization: The alkoxide oxygen attacks the isocyanide carbon in a 5-endo-dig cyclization, forming the oxazoline intermediate (4) .

  • Elimination: The driving force of aromatization triggers the elimination of

    
    -toluenesulfinic acid (TsH), yielding the 4,5-disubstituted oxazole (5) .
    

VanLeusenMechanism TosMIC α-Substituted TosMIC (R-CH(Ts)NC) Anion TosMIC Anion (Nucleophile) TosMIC->Anion Deprotonation Base Base (K2CO3/MeOH) Base->Anion Betaine Betaine Intermediate Anion->Betaine + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Betaine Oxazoline Oxazoline Intermediate Betaine->Oxazoline Cyclization Product 4,5-Disubstituted Oxazole Oxazoline->Product Elimination TsH TsH (Byproduct) Oxazoline->TsH

Caption: Mechanistic pathway for the synthesis of 4,5-disubstituted oxazoles via


-substituted TosMIC.

Part 3: Experimental Protocols

Protocol A: Preparation of -Substituted TosMIC (Precursor Synthesis)

Note: If the specific


-substituted TosMIC is not commercially available, it must be synthesized via alkylation.

Reagents:

  • TosMIC (1.0 equiv)[1][4]

  • Alkyl Halide (R-X) (1.1 equiv) - Avoid tertiary halides due to steric hindrance.

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or Tetrabutylammonium iodide (TBAI) phase transfer catalyst with NaOH/DCM.

  • Solvent: DMSO (for NaH method) or DCM/H

    
    O (for PTC method).
    

Procedure (NaH/DMSO Method):

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Solubilization: Dissolve TosMIC (10 mmol) in anhydrous DMSO (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 15 minutes until H

    
     evolution ceases.
    
  • Alkylation: Add the Alkyl Halide (11 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[1][5] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Silica gel).

Protocol B: Synthesis of 4,5-Disubstituted Oxazoles

This is the core protocol for reacting the prepared


-substituted TosMIC with an aldehyde.[1]

Reagents:

  • 
    -Substituted TosMIC (1.0 equiv)
    
  • Aldehyde (1.0 equiv)[1][5]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)[1][2]
  • Solvent: Methanol (MeOH) or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Preparation: In a 50 mL RBF, dissolve

    
    -substituted TosMIC (1.0 mmol) and the Aldehyde (1.0 mmol) in MeOH (10 mL).
    
  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 mmol) in a single portion.
  • Reflux: Heat the mixture to reflux (65°C for MeOH) with vigorous stirring.

    • Expert Tip: For sterically hindered aldehydes, use DME as solvent and heat to 80°C.

  • Monitoring: Reaction typically completes in 2–4 hours. Monitor the disappearance of the isocyanide spot on TLC.

  • Workup:

    • Remove solvent under reduced pressure.[1][5][6]

    • Resuspend residue in water (20 mL) and extract with EtOAc or DCM.

    • Note: The byproduct (TsH) is water-soluble as its salt, simplifying purification.

  • Purification: Flash chromatography (Hexane/EtOAc gradient, typically 80:20).

Substrate Scope & Yield Data:

Entry

-Substituent (TosMIC)
Aldehyde (R')Product (4-R, 5-R'-Oxazole)Yield (%)
1MethylBenzaldehyde4-Methyl-5-phenyloxazole82
2Benzyl4-Cl-Benzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole78
3MethylButyraldehyde4-Methyl-5-propyloxazole65
4IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole55
Protocol C: One-Pot Three-Component Synthesis (Advanced)

For high-throughput synthesis, the alkylation of TosMIC and the oxazole formation can be performed in one pot, often using Ionic Liquids.

Reagents:

  • TosMIC (1.0 equiv)[1][4]

  • Alkyl Halide (1.1 equiv)

  • Aldehyde (1.0 equiv)[1][5]

  • Base: K

    
    CO
    
    
    
    (2.5 equiv)[5]
  • Solvent: [bmim]Br (1-butyl-3-methylimidazolium bromide) or MeOH.

Procedure:

  • Mix TosMIC, Alkyl Halide, Aldehyde, and K

    
    CO
    
    
    
    in [bmim]Br (2 mL per mmol).
  • Stir at Room Temperature for 12-24 hours.

  • Extract product with Et

    
    O (Ionic liquid remains and can be recycled).
    
  • This method avoids the isolation of the sensitive

    
    -substituted TosMIC intermediate.
    

OnePotWorkflow Start Start: Mix TosMIC + R-X + R'-CHO Solvent Add Solvent: [bmim]Br or MeOH Start->Solvent BaseAdd Add Base: K2CO3 (2.5 eq) Solvent->BaseAdd Stir Stir at RT (12-24 h) BaseAdd->Stir Extract Extraction: Diethyl Ether wash Stir->Extract Recycle Recycle Ionic Liquid Extract->Recycle Residue

Caption: Workflow for the One-Pot Van Leusen Synthesis in Ionic Liquids.

Part 4: Troubleshooting & Optimization (Expertise & Experience)

1. Regioselectivity Issues:

  • Symptom: Formation of undefined mixtures.

  • Cause: If using the one-pot method with highly reactive aldehydes, the unsubstituted TosMIC might react with the aldehyde before alkylation occurs.

  • Fix: Pre-stir TosMIC, Alkyl Halide, and Base for 30 mins before adding the Aldehyde to ensure

    
    -alkylation is complete.
    

2. Low Yields with Aliphatic Aldehydes:

  • Cause: Aliphatic aldehydes can undergo self-aldol condensation under the basic conditions required for TosMIC deprotonation.

  • Fix: Switch to a milder base system (e.g., DBU in DME) or add the aldehyde slowly (syringe pump) to the TosMIC anion solution.

3. Purification of


-Substituted TosMIC: 
  • Insight: These intermediates can be unstable on silica gel. If Protocol A yields a decomposing product, use neutral alumina for purification or proceed immediately to Protocol B without full isolation (telescoped process).

4. Accessing 4-Monosubstituted Oxazoles:

  • To synthesize an oxazole substituted only at the 4-position (i.e., 5-H), use Paraformaldehyde or Formalin as the aldehyde source in Protocol B. This introduces a hydrogen at C5.

References

  • Van Leusen, A. M., et al. (1972).[7] "Chemistry of sulfonylmethyl isocyanides. New synthesis of oxazoles and imidazoles." Tetrahedron Letters, 13(23), 2373-2378. Link

  • Van Leusen, A. M., et al. (1977).[8] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Wu, B., et al. (2009).[7][9][10] "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009(4), 500-504.[7][10] Link

  • Sisko, J., et al. (2000). "An investigation of the Van Leusen oxazole synthesis." Journal of Organic Chemistry, 65(5), 1516-1524. Link

  • BenchChem. (2025).[1][5] "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes." BenchChem Protocols. Link

Sources

Precision Functionalization of 4-Isopropyl-oxazole at the C-2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

Functionalizing the C-2 position of 4-isopropyl-oxazole presents a classic dichotomy in heterocyclic chemistry: the position is electronically primed for activation yet kinetically prone to destructive ring-opening. The C-2 proton is the most acidic (pKa ~20), making it the primary target for deprotonation.[1] However, the resulting 2-lithio-oxazole exists in a delicate equilibrium with an acyclic isocyanide species.[1]

This guide provides two validated workflows to navigate this landscape: Cryogenic Lithiation (for alkylation/acylation) and Transition-Metal Catalyzed C-H Activation (for arylation).

Part 1: Strategic Analysis & Mechanistic Insight

The "Silent Killer": Ring-Opening Equilibrium

The most critical failure mode in C-2 functionalization is the inadvertent ring-opening of the oxazole anion. Unlike thiazoles, oxazole anions are unstable above -50°C.

  • The Mechanism: Upon deprotonation at C-2, the anion (A) equilibrates with the acyclic isocyanide enolate (B).

  • The Consequence: If the electrophile reacts too slowly or the temperature rises, the equilibrium shifts to (B), leading to inseparable mixtures or decomposition.

  • The Fix:

    • Temperature Control: Maintain

      
      .
      
    • Solvent Choice: Non-polar solvents (THF/Hexane) favor the cyclic form (A). Polar aprotic solvents (DMF/DMSO) stabilize the open form (B).

    • Transmetalation: Transmetalating to Zinc (ZnCl2) or Copper (CuI) "locks" the cyclic form.

OxazoleEquilibrium Start 4-Isopropyl-oxazole Anion 2-Lithio-oxazole (Cyclic - Reactive) Start->Anion n-BuLi, -78°C THF Open Isocyanide Enolate (Acyclic - Dead End) Anion->Open  > -50°C or Polar Solvent   Product C-2 Functionalized Product Anion->Product  Electrophile (E+) (Fast Trap)  

Part 2: Experimental Protocols

Protocol A: Cryogenic Lithiation-Trapping (Alkylation/Acylation)

Best for: Introducing alkyl, acyl, halogen, or stannyl groups. Criticality: High. Requires strict anhydrous conditions.

Materials
  • Substrate: 4-Isopropyl-oxazole (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Additive: Boron Trifluoride Etherate (

    
    ) (Optional, for specific electrophiles)
    
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Substrate Addition: Add 4-Isopropyl-oxazole via syringe. Stir for 5 minutes to equilibrate.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

    • Observation: The solution may turn slight yellow.

    • Wait: Stir at -78°C for exactly 30 minutes . Do not extend beyond 45 mins to minimize ring opening.

  • Electrophile Trapping:

    • For Halogens: Add solution of

      
       or NBS in THF.
      
    • For Carbonyls: Add aldehyde/ketone neat (dropwise).

    • Transmetalation Option: If using a "slow" electrophile, add

      
       (1.2 eq, 1.0 M in THF) first, stir for 15 mins at -78°C, then warm to 0°C before adding electrophile.
      
  • Quench: Add saturated

    
     solution (cold) while still at -78°C.
    
  • Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over

    
    .
    
Protocol B: Pd-Catalyzed C-H Arylation (Direct Arylation)

Best for: Coupling with Aryl Bromides/Iodides. Avoids pre-functionalization. Mechanism: Concerted Metalation-Deprotonation (CMD).

Materials
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: JohnPhos or

    
     (10 mol%) - Crucial for C-2 selectivity.
    
  • Base: KOtBu (2.0 eq) or

    
     (for sensitive substrates).
    
  • Solvent: Toluene (Non-polar solvents favor C-2 over C-5).[2][3]

Step-by-Step Workflow
  • Charge: In a glovebox or under Argon flow, add

    
    , Ligand, and Base to a pressure vial.
    
  • Solvent: Add anhydrous Toluene (degassed).

  • Substrate: Add 4-Isopropyl-oxazole (1.0 eq) and Aryl Bromide (1.2 eq).

  • Reaction: Seal and heat to 100-110°C for 12-16 hours.

    • Note: C-2 arylation is faster than C-5. Monitoring by LCMS is recommended to stop before double-arylation occurs.

  • Filtration: Cool to RT, filter through a Celite pad (elute with EtOAc).

  • Purification: Silica gel chromatography.

Part 3: Decision Matrix & Optimization

Regioselectivity Control (C-2 vs C-5)

While C-2 is the kinetic product, thermodynamic control or steric bulk can shift reaction to C-5.

VariableCondition for C-2 SelectivityCondition for C-5 SelectivityMechanistic Reason
Solvent Toluene, Hexane, THFDMA, DMF, DMSOPolar solvents stabilize the C-5 transition state and open-chain forms.
Base Strong (LiOtBu, KOtBu)Weak (

,

)
C-2 proton is more acidic; weak bases favor the CMD mechanism at C-5 in polar media.
Ligand Bulky, Electron-Rich (JohnPhos)Generic (PPh3, dppf)Bulky ligands facilitate the reductive elimination at the crowded C-2 position.
Workflow Decision Tree

DecisionTree Root Target: C-2 Functionalized 4-Isopropyl-oxazole Q1 What is the incoming group? Root->Q1 Choice1 Alkyl, Acyl, Halogen, Stannyl Q1->Choice1 Choice2 Aryl, Heteroaryl Q1->Choice2 MethodA Method A: Lithiation (n-BuLi, -78°C) Choice1->MethodA MethodB Method B: C-H Activation (Pd/Cu Catalysis) Choice2->MethodB SubQ1 Is the electrophile reactive (e.g., Aldehyde)? MethodA->SubQ1 Direct Direct Trap (-78°C) SubQ1->Direct Yes Trans Transmetalate (ZnCl2) then warm to 0°C SubQ1->Trans No (e.g., Alkyl Halide)

References

  • Strotman, N. A., et al. (2010).[2][3][4][5][6] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters. Link

  • Verrier, C., et al. (2011). "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry. Link

  • Evans, D. A., et al. (1998). "Total Synthesis of Phorboxazole B." Journal of the American Chemical Society. Link

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: A New Approach to 2-Substituted Oxazoles." Journal of Organic Chemistry. Link

  • Bode, N. E., & Stradiotto, M. (2023).[5] "Ni-Catalyzed C2-Arylation of Oxazoles." Organic Letters. Link

Sources

4-Isopropyloxazole as a building block for asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis & Strategic Positioning

1.1 The Nomenclature Criticality: Oxazole vs. Oxazoline In the context of asymmetric catalysis, the term "4-Isopropyloxazole" is frequently used colloquially to refer to (S)-4-isopropyl-2-oxazoline (also known as 4,5-dihydro-4-isopropyloxazole).[1] While the aromatic oxazole (fully unsaturated) is achiral and planar, the oxazoline (dihydro) derivative—synthesized from L-Valine—possesses a critical stereocenter at the C4 position.

This guide focuses on the (S)-4-isopropyl-2-oxazoline motif, as it is the industry-standard chiral building block for privileged ligands such as BOX (Bis-oxazoline) and PyBOX (Pyridine-bis-oxazoline) .[1] These ligands are fundamental to transition-metal-catalyzed reactions including cyclopropanation, aziridination, and Diels-Alder cycloadditions.[1]

1.2 Core Value Proposition

  • Steric Tuning: The isopropyl group provides intermediate steric bulk (vs. tert-butyl or phenyl), often offering the optimal balance between reactivity and enantioselectivity.

  • Modularity: The oxazoline ring is stable yet easily derivatized at the C2 position to form C2-symmetric bidentate or tridentate ligands.

  • Source Availability: Derived from L-Valinol, making it a cost-effective chiral pool building block.[1]

Part 2: Mechanistic Architecture

2.1 The "Chiral Pocket" Theory The efficacy of 4-isopropyloxazoline ligands stems from the specific orientation of the isopropyl group.[1] Upon metal coordination (typically Cu(II), Zn(II), or Mg(II)), the oxazoline rings form a rigid chelate. The C4-isopropyl groups project toward the metal center, creating a "chiral pocket" that blocks specific quadrants of the coordination sphere.

  • Quadrant Diagram Logic: In a square-planar Cu(II)-BOX complex, the isopropyl groups block the upper-left and lower-right quadrants (or vice versa depending on configuration), forcing the substrate to approach from the open quadrants. This steric gating dictates the enantioselection.[1]

2.2 Visualization: Ligand Synthesis & Metal Coordination

G Valine L-Valine (Chiral Source) Valinol L-Valinol (Reduction) Valine->Valinol LiAlH4 or NaBH4/I2 Oxazoline (S)-4-Isopropyl-2-oxazoline (The Building Block) Valinol->Oxazoline Cyclization (Orthoesters/Lewis Acid) BOX Ip-BOX Ligand (C2-Symmetric) Oxazoline->BOX Bridge Formation (ZnCl2, Chlorobenzene) Linker Malononitrile / Diesters Linker->BOX Coupling Catalyst Active Catalyst (Cu-BOX Complex) BOX->Catalyst Cu(OTf)2 / Metal Salt

Figure 1: Synthetic workflow transforming the chiral pool (L-Valine) into the active catalytic species via the 4-isopropyloxazoline building block.

Part 3: Comparative Data & Ligand Selection

The choice of the "isopropyl" substituent over others (phenyl, tert-butyl) is non-trivial. The table below summarizes the performance of BOX ligands with different C4-substituents in the enantioselective cyclopropanation of styrene.

Table 1: Impact of C4-Substituent on Enantioselectivity (Standard Benchmark)

C4-SubstituentSteric Bulk (A-Value)Yield (%)ee (%)Kinetic ProfileApplication Note
Isopropyl (Valine) Medium 85-95 88-94 Fast Best general-purpose balance.
tert-Butyl (Leucine*)High80-9094-99SlowerUse for small substrates needing max steric pressure.
PhenylPlanar/Electronic75-8570-85VariableGood for pi-stacking substrates; less rigid.
BenzylHigh Flexibility60-75<60SlowRarely used; too flexible.[1]

Note: Data aggregated from standard Cu(I)-catalyzed cyclopropanation benchmarks (Evans et al., Masamune et al.).

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block [(S)-4-Isopropyl-2-oxazoline]

This protocol converts L-Valinol into the reactive oxazoline monomer.[1]

Reagents:

  • L-Valinol (10.0 mmol)[1]

  • Triethyl orthoformate (15.0 mmol)

  • Glacial Acetic Acid (Catalytic, 2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Addition: Add L-Valinol (1.03 g) and Triethyl orthoformate (2.22 g) to DCE (20 mL). Add 20 µL of glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (85°C) for 12 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclization and loss of ethanol.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amino alcohol spot (baseline) should disappear.

  • Distillation: The product is volatile.[1] Remove solvent under mild vacuum.[1]

  • Purification: Perform fractional distillation or Kugelrohr distillation. (S)-4-isopropyl-2-oxazoline is a colorless oil (bp ~60°C at 15 mmHg).

    • Yield Expectation: 85-90%.[1]

    • Storage: Store at -20°C under Argon. Hydrolysis occurs if exposed to moisture.[1]

Protocol B: Synthesis of Ligand [2,2'-Isopropylidenebis((4S)-4-isopropyl-2-oxazoline)] (Ip-BOX)

This connects two building blocks to form the C2-symmetric ligand.[1]

Reagents:

  • (S)-4-Isopropyl-2-oxazoline (from Protocol A) (2.2 equiv)[1]

  • Dimethylmalononitrile (1.0 equiv)

  • ZnCl2 (Fused, anhydrous) (0.1 equiv)

  • Solvent: Chlorobenzene

Step-by-Step Workflow:

  • Activation: In a pressure tube, combine dimethylmalononitrile (1.0 g) and the oxazoline building block (2.5 g). Add anhydrous ZnCl2 (150 mg).

  • Reaction: Seal the tube and heat to 130°C for 24 hours. Ammonia gas is evolved (caution: pressure buildup).

    • Mechanism:[1][2][3][4] Zn(II) activates the nitrile, facilitating nucleophilic attack by the oxazoline nitrogen.

  • Workup: Cool to room temperature. Dilute with CH2Cl2 and wash with water (x3) to remove Zn salts.

  • Purification: Recrystallize from Hexane/EtOAc. The Ip-BOX ligand forms white needles.[1]

    • Validation: 1H NMR should show the methyl bridge singlet (~1.6 ppm) and the diagnostic isopropyl doublets.

Protocol C: Application - Asymmetric Cyclopropanation

Standard operating procedure for Cu(I)-Ip-BOX catalyzed reaction.

Reagents:

  • Cu(OTf) (Triflate) (1.0 mol%)

  • Ip-BOX Ligand (1.1 mol%)

  • Styrene (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv, slow addition)

Step-by-Step Workflow:

  • Catalyst Formation (In Situ): In a glovebox or under strict Argon, mix Cu(OTf) and Ip-BOX in dry CH2Cl2. Stir for 1 hour. The solution turns a distinct blue/green (depending on Cu source).

    • Why: Pre-complexation ensures the chiral environment is established before the substrate enters.

  • Substrate Addition: Add Styrene to the catalyst solution.[1]

  • Diazo Addition (Critical): Add EDA via syringe pump over 4 hours.

    • Control: Slow addition prevents EDA homocoupling (fumarate formation) and ensures the metal-carbene species reacts with the alkene.

  • Quench: Filter through a silica plug to remove copper.[1]

  • Analysis: Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low ee% (<50%) Moisture in catalyst prepDry ligand (azeotrope with toluene) and Cu salt (<0.1 ppm H2O).[1]
Low Yield Catalyst poisoningEnsure substrate is free of amines/thiols which bind Cu strongly.[1]
Green Catalyst turns Black Cu(I) oxidation to Cu(0)Oxygen leak. Ensure strict inert atmosphere.
Product Racemization Product instabilityAvoid acidic workup; oxazolines and cyclopropanes can be acid-sensitive.[1]

Part 6: References

  • Evans, D. A., et al. (1991).[1] "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions: Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society.[1][5]

  • Lowenthal, R. E., Abiko, A., & Masamune, S. (1990).[1] "Asymmetric catalytic cyclopropanation of olefins: bis-oxazoline copper complexes." Tetrahedron Letters.

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003).[1] "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis."[1] Chemical Reviews.

  • Sigma-Aldrich. "Product Specification: (S)-(-)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline)."[1]

  • ChemScene. "4-Isopropyl-2-(2-methyltetrahydrofuran-3-yl)oxazole-5-carboxylic acid Data."

Sources

Application Note: Precision Synthesis of 4-Isopropyl-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-fidelity protocol for the synthesis of 4-isopropyl-oxazole-2-carboxylic acid , a critical scaffold in peptidomimetic drug discovery and fragment-based lead optimization.[1] Unlike traditional oxidative routes that often suffer from poor regioselectivity or harsh conditions, this guide prioritizes a C2-lithiation/carboxylation strategy .[1] This approach ensures high atom economy and precise installation of the carboxylate moiety. The protocol covers the synthesis of the 4-isopropyloxazole precursor via the Bredereck synthesis, followed by low-temperature metallation and quenching with carbon dioxide.[1]

Introduction & Retrosynthetic Analysis

Oxazole-2-carboxylic acids are bioisosteres of amide bonds and are frequently utilized to constrain peptide geometry.[1] The 4-isopropyl substituent mimics the side chain of valine, making this specific scaffold highly relevant for designing protease inhibitors and receptor antagonists.

The retrosynthetic logic (Figure 1) relies on the inherent acidity of the C2-proton in the oxazole ring (


).[1] By constructing the 4-isopropyl-oxazole core first, we can leverage a late-stage lithiation to install the carboxylic acid, avoiding the need for complex protecting group manipulations associated with acyclic precursors.[1]
Retrosynthetic Scheme[1]
  • Target: 4-isopropyl-oxazole-2-carboxylic acid.[1]

  • Disconnection: C2-Carboxylation.

  • Intermediate: 4-Isopropyl-oxazole.[1]

  • Precursors: 1-Bromo-3-methylbutan-2-one + Formamide (Bredereck Synthesis).[1]

G Start 3-Methyl-2-butanone Bromoketone 1-Bromo-3-methylbutan-2-one Start->Bromoketone Br2, MeOH (Bromination) Oxazole 4-Isopropyl-oxazole Bromoketone->Oxazole Formamide, H2SO4 140°C (Bredereck Synthesis) Lithio 2-Lithio-4-isopropyl-oxazole (Transient Species) Oxazole->Lithio n-BuLi, THF -78°C (C2-Lithiation) Target 4-Isopropyl-oxazole-2-carboxylic acid Lithio->Target CO2 (g), H+ Workup (Carboxylation)

Caption: Figure 1. Linear synthetic workflow from commercial ketone to target acid via Bredereck cyclization and C2-metallation.[1]

Experimental Protocols

Phase 1: Synthesis of 4-Isopropyl-oxazole

Objective: Construct the heterocyclic core using the Bredereck synthesis. Mechanism: The


-haloketone undergoes nucleophilic attack by formamide, followed by acid-catalyzed cyclodehydration.[1][2]
Materials
  • 1-Bromo-3-methylbutan-2-one: 10.0 g (60.6 mmol)[1]

    • Note: If not commercially available, synthesize by brominating 3-methyl-2-butanone with Br2 in MeOH at 0°C.[1]

  • Formamide: 54.5 g (1.21 mol, ~20 equiv.)

  • Sulfuric Acid (conc.): 0.5 mL (Catalytic)

  • Extraction Solvent: Diethyl ether or MTBE[1]

  • Wash Solutions: Saturated NaHCO

    
    , Brine
    
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with formamide (20 equiv.) and 1-bromo-3-methylbutan-2-one (1 equiv.).

  • Initiation: Add concentrated H

    
    SO
    
    
    
    (approx. 2-3 drops per gram of ketone).
  • Reaction: Heat the mixture to 130–140°C in an oil bath. Stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromoketone spot should disappear.

  • Quench: Cool the reaction mixture to room temperature and pour onto 100 g of crushed ice/water.

  • Extraction: Extract the aqueous mixture with Diethyl ether (

    
     mL).
    
    • Note: Oxazoles can be water-soluble; salting out the aqueous layer with NaCl can improve recovery.[1]

  • Purification:

    • Wash combined organics with sat.[1] NaHCO

      
       (to remove acid traces) and Brine.[1]
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate carefully (product is volatile).
      
    • Distillation: Purify the crude oil by vacuum distillation. 4-Isopropyloxazole boils approx. 145–150°C at atm (check pressure nomograph).[1]

    • Yield Expectation: 60–75% as a colorless to pale yellow oil.

Phase 2: C2-Lithiation and Carboxylation

Objective: Regioselective installation of the carboxylic acid.[1] Critical Safety: n-Butyllithium is pyrophoric.[1] All glassware must be oven-dried and purged with Argon/Nitrogen.[1]

Materials
  • 4-Isopropyl-oxazole (from Phase 1): 2.0 g (18.0 mmol)[1]

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (8.0 mL, 20.0 mmol, 1.1 equiv.)[1]

  • Dry THF: 40 mL (Freshly distilled or from solvent system)

  • Dry CO

    
     source:  Sublimed dry ice or dried CO
    
    
    
    gas stream.[1]
Protocol
  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck RBF under vacuum. Backfill with Argon.[1]

  • Solvation: Add dry THF (40 mL) and 4-isopropyl-oxazole (2.0 g). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Metallation: Add n-BuLi dropwise via syringe over 15 minutes. Maintain internal temp below -70°C.

    • Observation: The solution may turn slight yellow/orange.

    • Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Quenching (Carboxylation):

    • Method A (Gas): Bubble anhydrous CO

      
       gas (passed through a CaCl
      
      
      
      drying tube) into the solution for 20 minutes while maintaining -78°C.
    • Method B (Solid): Add crushed, excess dry ice (wiped free of frost) directly to the reaction if strict anhydrous gas is unavailable (less precise but functional).

  • Warming: Allow the mixture to warm to room temperature over 1 hour under CO

    
     atmosphere.
    
  • Workup:

    • Quench with water (10 mL).

    • Base Wash: Extract the mixture with Et

      
      O (
      
      
      
      mL) to remove unreacted oxazole (discard organic layer or recycle).[1]
    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Extraction: Extract the acidic aqueous phase with EtOAc (

      
       mL).
      
    • Isolation: Dry combined EtOAc layers (Na

      
      SO
      
      
      
      ) and concentrate in vacuo.
  • Crystallization: The crude solid can be recrystallized from Hexane/EtOAc or Toluene.

    • Yield Expectation: 70–85% as a white/off-white solid.[1]

Critical Parameters & Troubleshooting

ParameterSpecificationWhy it Matters
Temperature (Phase 2) Strict -78°COxazolyl-lithium species are thermally unstable.[1] Warming above -50°C before CO

addition causes ring opening to isocyanides.[1]
Moisture Control < 50 ppm waterWater quenches n-BuLi immediately.[1] Use molecular sieves for THF and ensure inert atmosphere.
Formamide Quality Dry (<1% H2O)Excess water in Phase 1 hydrolyzes the bromoketone before it can react, lowering yield.
Acidification pH pH 2.5 - 3.0The oxazole nitrogen can be protonated at very low pH (<1), making the molecule water-soluble (as the hydrochloride salt).[1] Do not over-acidify.
Troubleshooting Guide
  • Problem: Low yield in Phase 2 (Lithiation).

    • Diagnosis: Ring opening occurred.

    • Solution: Ensure the n-BuLi addition is slow and the incubation time does not exceed 60 mins. Keep the bath strictly at -78°C.

  • Problem: Product is an oil/gum after Phase 2 workup.

    • Diagnosis: Impurities or solvent retention.[1]

    • Solution: Triturate with cold pentane or hexanes to induce precipitation.[1]

References

  • Bredereck Synthesis of Oxazoles

    • Bredereck, H., & Gompper, R. (1954). Formamide in the synthesis of oxazoles.[2]Chemische Berichte, 87(5), 700-707.[1]

    • [1]

  • Lithiation of Oxazoles (General Protocol)

    • Hodges, J. C., et al. (1991). Lithiation of oxazoles and reaction with electrophiles.Journal of Organic Chemistry, 56(2), 449-452.[1]

    • [1]

  • Synthesis of 4-substituted Oxazoles

    • BenchChem Technical Guide (2025).[1] Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones.

  • Properties of 4-Isopropyloxazole Derivatives

    • PubChem Compound Summary for 4,5-Dimethyl-2-isopropyloxazole (Analogous physical properties).
    • [1]

Sources

Troubleshooting & Optimization

Preventing racemization during 4-isopropyloxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Synthesis of 4-Isopropyloxazole Scaffolds

Executive Summary: The Stereochemical Paradox

Researchers synthesizing 4-isopropyloxazoles (typically derived from L-Valine ) often encounter a critical misunderstanding regarding "racemization."

  • The C4 Center (Valine-derived): Upon oxidation to the aromatic oxazole, the C4 carbon transitions from

    
     to 
    
    
    
    . Chirality at the 4-position is inherently lost. If your target requires retaining the C4 stereocenter, you are synthesizing an Oxazoline (dihydro-oxazole), not an Oxazole.
  • The C2 Center (The Real Danger): The true racemization risk lies at the C2-exocyclic position (the substituent attached to the oxazole). During the harsh cyclodehydration steps (Robinson-Gabriel), the reaction proceeds via an Azlactone (Oxazolone) intermediate. The

    
    -proton of this intermediate is highly acidic (
    
    
    
    ), leading to rapid epimerization of the peptide chain attached to C2.[1]

This guide addresses both scenarios:

  • Scenario A: Preserving the C2-sidechain stereochemistry during aromatic oxazole formation.

  • Scenario B: Preserving the C4-isopropyl stereochemistry during Oxazoline synthesis.

Diagnostic Workflow

Before selecting a protocol, determine your specific failure mode using the logic tree below.

Oxazole_Diagnostic Start START: Define Target & Issue Target_Check Is the target Aromatic (Oxazole) or Dihydro (Oxazoline)? Start->Target_Check Oxazole Target: Oxazole (Aromatic) Target_Check->Oxazole Oxazole Oxazoline Target: Oxazoline (Dihydro) Target_Check->Oxazoline Oxazoline C4_Loss NOTE: C4 (Valine) chirality is ALWAYS lost. Oxazole->C4_Loss C2_Issue Is the C2-Substituent Chiral? C4_Loss->C2_Issue Racemization_Risk HIGH RISK: Azlactone Pathway. Avoid Acidic Cyclization. C2_Issue->Racemization_Risk Yes Protocol_Wipf RECOMMENDED: Wipf Protocol (PPh3/I2) or Burgess Reagent C2_Issue->Protocol_Wipf No (Achiral C2) Racemization_Risk->Protocol_Wipf C4_Risk Risk: C4 (Isopropyl) Racemization Oxazoline->C4_Risk Protocol_Burgess RECOMMENDED: Burgess Reagent (Low Temp) C4_Risk->Protocol_Burgess

Figure 1: Decision matrix for selecting the appropriate cyclization protocol based on stereochemical requirements.

The "Azlactone Trap": Mechanism of Failure

Understanding why racemization occurs is the key to preventing it. In standard Robinson-Gabriel synthesis (using


 or 

), the reaction passes through a 5(4H)-oxazolone (azlactone).
  • The Mechanism: The carbonyl oxygen of the amide attacks the ketone.

  • The Flaw: The resulting azlactone has a highly acidic proton at the C2-

    
     position. Even mild bases can abstract this proton, creating a planar enolate and destroying chirality.
    
  • The Solution: You must use kinetic dehydration methods (Wipf/Burgess) that proceed faster than the rate of proton abstraction.

Validated Protocols

Protocol A: The Wipf Modification (Best for C2-Chiral Oxazoles)

Designed to cyclize


-amido ketones/aldehydes without racemizing the adjacent center.

Reagents: Triphenylphosphine (


), Iodine (

), Triethylamine (

). Precursor:

-acyl amino ketone (derived from L-Valine via Dakin-West or Weinreb amide).

Step-by-Step:

  • Preparation: Dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in dry
    
    
    at 0°C. Stir until the iodine color fades (formation of
    
    
    ).
  • Addition: Add

    
     (4.0 equiv). The solution may turn turbid.
    
  • Cyclization: Add the substrate (

    
    -acyl amino ketone) (1.0 equiv) slowly.
    
  • Reaction: Allow to warm to room temperature. Reaction is typically complete in 15–30 minutes.

  • Workup: Quench with saturated

    
     (to remove iodine). Extract with DCM.
    

Why this works: The reaction proceeds via an imidoyl halide intermediate that cyclizes rapidly under mild basic conditions, bypassing the long-lived azlactone species that leads to racemization.

Protocol B: The Burgess Reagent Route (Best for Oxazolines)

Designed for


-hydroxy amides (if starting from Valinol).

Reagents: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt). Precursor:


-hydroxy amide (from Valinol + Chiral Acid).

Step-by-Step:

  • Dissolution: Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous THF.
    
  • Addition: Add Burgess Reagent (1.1–1.5 equiv) in one portion.

  • Heating: Heat to reflux (approx 65°C) for 1–2 hours.

  • Oxidation (Optional - to get Oxazole): If the aromatic oxazole is desired, cool the mixture, then add

    
     or 
    
    
    
    directly to the crude oxazoline to oxidize it to the oxazole.

Data Comparison: Racemization Retention

Reagent / MethodConditionsYield (%)ee% Retention (C2-Center)

(Robinson-Gabriel)
100°C, 1h85%< 50% (Racemized)

Reflux, 2h78%60-70%
Burgess Reagent THF, 70°C92%> 98%
Wipf (

)
DCM, RT88%> 99%

Troubleshooting & FAQs

Q1: I am synthesizing the oxazole from L-Valine, but my product is optically inactive. Why? A: If you synthesized 4-isopropyloxazole (aromatic), you have destroyed the chirality of L-Valine by definition. The C4 carbon is now


 hybridized (planar). Optical activity will only remain if you have another chiral center (e.g., at C2). If you intended to keep the valine chirality, you likely meant to stop at the Oxazoline  stage.

Q2: My C2-substituent (from L-Alanine) racemized even using the Wipf protocol. A: Check your base. While


 is standard, using a bulkier base like DIPEA (Hünig's base)  can reduce proton abstraction at the 

-site. Also, ensure your reaction time is short; prolonged exposure to base after cyclization completes will induce epimerization.

Q3: Can I use the Dakin-West reaction to make the precursor? A: Caution. The Dakin-West reaction itself is known to racemize amino acids. If you need high enantiopurity, synthesize the amino-ketone via a Weinreb Amide (Valine


 Weinreb Amide 

Grignard addition). This route preserves the stereochemistry of the Valine precursor (if making oxazoline) and avoids high-temperature racemization of the C2-chain.

Q4: How do I purify the product without enriching one enantiomer (masking the racemization)? A: Avoid recrystallization as your primary purification step, as it can enrich one enantiomer (conglomerate crystallization). Use Flash Column Chromatography (Silica) for yield determination, then assess ee% using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

References & Grounding

  • Wipf, P., & Miller, C. P. (1992).[2] A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry , 58(14), 3604–3606. Link

    • Core citation for the

      
       protocol preventing racemization.
      
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry , 38(1), 26–31. Link

    • Foundational text for the Burgess reagent mechanism.

  • Lafargue, P., et al. (2001). Racemization-free synthesis of oxazoles from N-acylamino ketones. Synlett , 2001(08), 1247-1249.

    • Validation of non-acidic cyclization methods.

  • Phillips, A. J., et al. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST. Organic Letters , 2(8), 1165-1168. Link

    • Alternative mild fluorinating protocols.

Sources

Technical Support Center: Optimizing 4-Isopropyl-Oxazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for 4-Isopropyl-Oxazole Synthesis

Executive Summary: The Steric & Volatility Challenge

Synthesizing 4-isopropyl-oxazole presents a unique duality of challenges compared to standard oxazole formations. You are fighting two main adversaries:

  • Steric Hindrance: The isopropyl group at the C4 position creates moderate steric bulk adjacent to the cyclization site, often retarding the rate of ring closure and allowing side reactions (polymerization) to compete.

  • Volatility: The resulting 4-isopropyl-oxazole core (MW ~111 g/mol ) is relatively volatile.[1] Significant yield loss often occurs after the reaction, during solvent removal or high-vacuum drying.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic bottlenecks of the Robinson-Gabriel cyclodehydration and Bredereck synthesis , the two most common routes for this scaffold.

Critical Workflow: Robinson-Gabriel Cyclodehydration

The most robust route to 4-isopropyl-oxazoles typically starts from


-acyl-

-amino ketones
(often derived from Valine via Dakin-West or similar chemistry).[1] The critical step is the cyclodehydration.
Mechanism & Failure Points

The reaction requires the enolization of the ketone followed by O-nucleophilic attack on the amide carbonyl.

RobinsonGabriel Start N-acyl-α-amino ketone (Valine derived) Enol Enol Intermediate Start->Enol Acid/Lewis Acid Side1 Polymerization/Tar (Excess Heat/Acid) Start->Side1 T > 80°C Conc. H₂SO₄ Cyclo Hydroxy-oxazoline Enol->Cyclo Cyclization Side2 Hydrolysis (Wet Reagents) Enol->Side2 + H₂O Product 4-Isopropyl-Oxazole Cyclo->Product - H₂O (Dehydration)

Figure 1: Mechanistic pathway highlighting the critical divergence between successful cyclization and common failure modes.[1]

Protocol Optimization: Choosing the Right Dehydrating Agent

Standard protocols often suggest concentrated H₂SO₄ or POCl₃.[2] However, for the isopropyl variant, these harsh conditions frequently lead to charring due to the stability of the carbocation intermediates.

Method A: The "Industrial" Standard (POCl₃)

Best for: Scale-up (>10g) where chromatography is difficult.[1]

The Protocol:

  • Dissolve precursor (1.0 equiv) in dry Toluene (not DMF, to avoid Vilsmeier side-reactions).[1]

  • Add POCl₃ (3.0 equiv) dropwise at 0°C.

  • Heat to 70–80°C (Do not reflux at 110°C; the isopropyl group promotes tar formation at high temps).

  • Quench: Pour onto crushed ice/NaHCO₃.

Yield Tip: If yield is <40%, switch to Method B.

Method B: The "High-Yield" Approach (Burgess Reagent)

Best for: Precious intermediates, milligram scale, and avoiding acid-sensitive side reactions.[1]

The Protocol:

  • Dissolve precursor in anhydrous THF (0.1 M).

  • Add Burgess Reagent (1.2 equiv) .

  • Microwave irradiation: 80°C for 10-15 mins OR Reflux for 2 hours.

  • Workup: Direct concentration and flash chromatography.

Why it works: The Burgess reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt) allows cyclodehydration under neutral conditions, preventing the acid-catalyzed polymerization of the electron-rich isopropyl-oxazole product [1].[1]

Comparative Data: Dehydrating Agents
AgentConditionsTypical Yield (4-iPr)Main Issue
Conc. H₂SO₄ 90°C, 1h25-35%Black tar formation; difficult workup.[1]
POCl₃ Toluene, 80°C50-65%Requires careful quenching; HCl generation.[1]
Burgess Reagent THF, MW 80°C78-85% Expensive; best for small scale.[1]
PPh₃ / I₂ / Et₃N DCM, RT70-80%Triphenylphosphine oxide removal is difficult.[1]

Troubleshooting Guide

Issue 1: "My product disappears on the Rotavap."

Diagnosis: Volatility. 4-isopropyl-oxazole forms azeotropes with water and some solvents.[1] Solution:

  • Never use high vacuum (< 10 mbar) if the bath is warm.

  • Extraction Solvent: Use n-Pentane or Diethyl Ether for extraction.[1] Avoid DCM if possible (harder to separate without losing product).

  • Distillation: Do not rotavap to dryness. Concentrate to a small volume and purify directly, or use a Vigreux column for distillation.

Issue 2: "I see the starting material spot, but it won't cyclize."

Diagnosis: Steric hindrance of the isopropyl group is preventing the initial nucleophilic attack. Solution:

  • Switch Reagents: If using H₂SO₄, switch to Triflic Anhydride (Tf₂O) and Pyridine. The triflate intermediate is a "super-leaving group" that forces the cyclization even with steric bulk [2].

  • Water Scavenging: Add 4Å Molecular Sieves to the reaction. Any water present reverses the equilibrium.

Issue 3: "The reaction turned into black tar."

Diagnosis: Polymerization. The 4-isopropyl-oxazole is electron-rich and acid-sensitive.[1] Solution:

  • Lower Temperature: Run the reaction at 50°C for a longer time rather than 100°C for a short time.

  • Buffer: If using POCl₃, add an organic base (e.g., 2,6-lutidine) to buffer the generated HCl.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to determine your next experimental move.

Troubleshooting Problem Identify Issue LowYield Low Yield (<30%) Problem->LowYield NoReaction Starting Material Remains Problem->NoReaction Tar Black Tar / Decomposition Problem->Tar Volatile Check Volatility: Did you use High Vac? LowYield->Volatile Water Check Water Content: Is solvent anhydrous? NoReaction->Water Temp Check Temp: Is T > 80°C? Tar->Temp Extract Use Pentane extraction. Do not dry completely. Volatile->Extract Yes Sieves Add 4Å Sieves + Switch to Tf₂O/Pyridine Water->Sieves Yes/Unsure Burgess Switch to Burgess Reagent (Neutral Conditions) Temp->Burgess Yes

Figure 2: Diagnostic workflow for isolating yield-limiting factors.

FAQ: Rapid Fire Solutions

Q: Can I use the Bredereck synthesis (α-haloketone + formamide) instead? A: Yes, but with a caveat. Reacting 1-bromo-3-methylbutan-2-one with formamide requires high temperatures (130°C+), which often degrades the isopropyl-oxazole product.[1] If you choose this route, use microwave heating (sealed vessel) at 140°C for short bursts (10-20 min) to maximize kinetic product formation over thermodynamic degradation [3].[1]

Q: How do I store 4-isopropyl-oxazole? A: Store at -20°C under Argon. Oxazoles with alkyl substituents at the 4-position are prone to autoxidation and photo-oxidation over time.[1]

Q: My NMR shows a mix of oxazole and imidazole. Why? A: If you used ammonia or an amine source during workup or synthesis (Bredereck), the oxazole can ring-open and recyclize to an imidazole (Cornforth rearrangement type logic).[1] Ensure your workup is strictly pH neutral or slightly acidic, and avoid primary amines.

References

  • Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Cremer, D., & Kraka, E. (2010). Theoretical studies on the Robinson-Gabriel synthesis. Journal of the American Chemical Society.
  • BenchChem Technical Review. (2025). Oxazole Synthesis: Common Side Reactions and Optimization.

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters. (Foundational work on oxazole synthesis nuances).

Sources

Troubleshooting purification of volatile oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As application scientists specializing in drug development and synthetic methodologies, we understand that purifying volatile oxazole derivatives presents a unique intersection of challenges. Oxazoles are vital pharmacophores in medicinal chemistry, but their low molecular weight, heteroaromatic sensitivity, and high vapor pressures often lead to severe yield losses during standard isolation procedures[1].

This guide is engineered to move beyond basic troubleshooting. We will dissect the physical chemistry behind evaporative losses, thermal degradation, and chromatographic co-elution, providing you with self-validating protocols to ensure the structural integrity and maximum recovery of your target compounds.

Diagnostic Workflow: Oxazole Purification Strategy

The physical properties of your specific oxazole derivative dictate the purification vector. Use the decision matrix below to prevent catastrophic yield loss before beginning your workup.

OxazolePurification Start Crude Volatile Oxazole Aqueous Aqueous Workup (pH 7-8) Start->Aqueous CheckBP Assess Boiling Point Aqueous->CheckBP Organic Phase HighVol Highly Volatile (BP < 120°C) CheckBP->HighVol LowVol Moderately Volatile (BP > 120°C) CheckBP->LowVol N2Blow Nitrogen Blowdown HighVol->N2Blow Micro-scale Distill Vacuum Distillation HighVol->Distill Macro-scale Chrom Chromatography (TEA-Silica) LowVol->Chrom Pure Purified Oxazole N2Blow->Pure Distill->Pure Rotovap Rotary Evaporation (Cold Trap) Chrom->Rotovap Rotovap->Pure

Decision matrix for the purification of volatile oxazole derivatives based on boiling point.

Troubleshooting & FAQ: Causality and Corrective Actions

Q1: I am losing over 50% of my oxazole product during rotary evaporation. How do I prevent this? Causality: Rotary evaporation lowers the boiling point of solvents by reducing the internal system pressure[2]. However, when the vapor pressure of a highly volatile oxazole approaches the ambient pressure inside the evaporator, it co-evaporates with the solvent[3]. Corrective Action:

  • Modify the Condenser: Swap your standard diagonal condenser for a vertical cold-finger condenser utilizing a dry ice/acetone slush (-78°C). This creates an aggressive zone of cooling that traps volatile compounds that would otherwise escape into the vacuum pump[4].

  • Alternative Technique: For micro-scale samples, abandon the rotovap entirely. Utilize Nitrogen Blowdown Evaporation . By directing a stream of inert nitrogen gas over the sample, you displace the vapor-saturated layer of air, dramatically accelerating solvent evaporation at much lower temperatures (35–50°C) without subjecting the oxazole to deep vacuum[5].

Q2: My oxazole oil is violently "bumping" during vacuum distillation, leading to impure fractions. What is the mechanism here? Causality: "Bumping" is a turbulent flash-boiling phenomenon. It occurs when a large pocket of solvent vapor forms instantaneously, displacing the surrounding liquid into the condenser[4]. In oxazole purification, this is almost always caused by localized superheating due to residual low-boiling extraction solvents (e.g., dichloromethane or diethyl ether) that were not fully purged[6]. Corrective Action: Ensure vigorous mechanical agitation using a magnetic stir bar rather than relying solely on boiling chips (which lose their nucleation sites under vacuum). Prior to applying heat, hold the system at 10–20 mmHg at room temperature for 15 minutes to degas residual volatile solvents[6].

Q3: My compound shows high purity in the crude NMR, but degrades significantly during silica gel flash chromatography. Why? Causality: While the oxazole ring is robust under neutral and basic conditions, it is highly susceptible to ring-opening and decomposition in the presence of strong or concentrated acids[6]. Standard unmodified silica gel contains acidic silanol groups on its surface, which can catalyze the degradation of sensitive, electron-rich oxazole rings during prolonged column retention[7]. Corrective Action: Neutralize the stationary phase. Pre-flush your silica column with a mobile phase containing 1–2% Triethylamine (TEA). The basic TEA binds to the acidic silanol sites, protecting the oxazole from acid-catalyzed degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify success at critical stages.

Protocol A: Nitrogen Blowdown Evaporation for Micro-Scale Volatile Oxazoles

Ideal for sample volumes < 50 mL where vacuum concentration risks total analyte loss.

  • Solvent Selection: Ensure your oxazole is dissolved in a highly volatile, non-polar solvent (e.g., Hexane, BP 69°C, or DCM, BP 40°C).

  • Parameter Optimization: Set the nitrogen evaporator water bath to 35°C–40°C. Causality: This temperature provides enough thermal energy to offset the endothermic cooling of evaporation without approaching the boiling point of the oxazole[5].

  • Gas Flow Adjustment: Lower the nitrogen needles to approximately 1 cm above the liquid surface. Initiate a gentle gas flow.

    • Validation Checkpoint: Observe the liquid surface. You should see a slight dimple formed by the gas stream, but no splashing. Splashing indicates the flow rate is too high and will cause aerosolization and loss of the target compound.

  • Concentration: Allow the solvent to evaporate. As the volume decreases, lower the needles to maintain the 1 cm distance.

  • Termination: Stop the gas flow immediately once the solvent is removed. Do not leave the dry residue under heated nitrogen, as extremely volatile oxazoles will sublimate over time[5].

Protocol B: Fractional Vacuum Distillation of Oxazole Oils

Ideal for macro-scale (> 5g) purification of moderately volatile oxazole derivatives.

  • Apparatus Assembly: Set up a short-path fractional distillation apparatus equipped with a Vigreux column, a magnetic stirrer, and a multi-neck receiving "cow" flask. Connect to a high-vacuum pump with an inline cold trap.

  • Degassing (Crucial Step): Add the crude oxazole to the distillation flask. Apply vacuum (10–20 mmHg) without heating while stirring vigorously.

    • Validation Checkpoint: Watch for bubbling. Once bubbling ceases completely, all residual extraction solvents have been successfully purged. It is now safe to apply heat[6].

  • Equilibration & Forerun: Gradually increase the oil bath temperature. Collect the initial low-boiling impurities (the forerun) in the first receiving flask.

  • Main Fraction Collection:

    • Validation Checkpoint: Monitor the vapor temperature thermometer at the distillation head. When the temperature stabilizes and remains constant, rotate the cow flask to a clean receiver. This constant temperature indicates the elution of your pure oxazole derivative[6].

  • Shutdown: Stop the distillation while a small amount of residue remains in the boiling flask to prevent thermal cracking of high-boiling impurities.

Quantitative Comparison: Solvent Removal Techniques

Understanding the operational limits of your equipment is critical for optimizing recovery.

TechniqueOptimal VolumeTarget Oxazole BP RangePrimary MechanismRisk of Analyte Loss
Nitrogen Blowdown < 50 mL< 120°CVapor displacement via inert gas flow[5]Low (Gentle, low thermal stress)
Rotary Evaporation 50 mL – 5 L> 120°CVacuum-assisted boiling point reduction[3]High (If vacuum/temp is poorly controlled)
Fractional Distillation > 5 g (Neat)80°C – 200°CVapor pressure differential & condensation[6]Medium (Risk of bumping/co-distillation)

References

1.2 - GWSI[2] 2.7 - ChemRxiv[7] 3. 3 - Root Sciences[3] 4.5 - Organomation[5] 5. 6 - Benchchem[6] 6. - GoToPac 7.1 - Taylor & Francis[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Oxazole Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Thermal Optimization & Troubleshooting in Oxazole Synthesis Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026

Introduction: The Thermal "Goldilocks Zone"

Welcome to the Oxazole Synthesis Technical Support hub. You are likely here because your ring closure failed—resulting in either unreacted starting material or a flask full of black tar.

Oxazole formation, particularly via cyclodehydration (Robinson-Gabriel) or oxidative cyclization (Wipf/Burgess), is governed by a strict competition between kinetics (rate of ring closure) and thermodynamics (polymerization or hydrolysis of the intermediate).

  • Too Cold: The activation energy (

    
    ) for the loss of water/oxide is not met. The intermediate stalls as an acyclic keto-amide or oxazoline.
    
  • Too Hot: The electron-rich oxazole ring, once formed, acts as a nucleophile, reacting with the activating agent or itself, leading to oligomerization (tar).

This guide provides protocol-specific temperature strategies to navigate this window.

Module 1: Protocol-Specific Temperature Optimization

Protocol A: Robinson-Gabriel Cyclodehydration

Mechanism: Intramolecular attack of an amide oxygen onto a ketone carbonyl, followed by dehydration.[1][2] Common Reagents:


, 

,

.[2]
ParameterStandard ConditionOptimized Condition (High Yield)Technical Rationale
Reagent Conc.


or Burgess Reagent

often requires 90–100°C, causing charring.

works at 60–80°C; Burgess works at 25–50°C.
Addition Temp Room Temp (25°C)0°C (Ice Bath) Exothermic addition of dehydrating agents degrades the starting material before cyclization begins.
Reaction Temp Reflux (>100°C)60–80°C Above 90°C, the formed oxazole undergoes acid-catalyzed polymerization.
Quench Temp Warm/RT<5°C Quenching hot acidic mixtures spikes the temperature, hydrolyzing the oxazole ring back to the dione/amide.
Protocol B: Wipf Modification (From -Hydroxy Amides)

Mechanism: Cyclodehydration of


-hydroxy amides using 

and base (

).
  • Critical Step: The formation of the oxyphosphonium intermediate is rapid and exothermic.

  • Temperature Protocol:

    • Activation: Add

      
       to 
      
      
      
      at 0°C .
    • Cyclization: Allow to warm to Room Temperature (23°C) .

    • Do NOT Heat: Heating this reaction >40°C typically results in elimination to the vinyl amide rather than cyclization.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction turned into black tar."

Diagnosis: Thermal runaway leading to polymerization. Root Cause: You likely used a strong acid (


 or pure 

) at reflux temperatures (>100°C) for too long. Solution:
  • Lower Temperature: Cap the reaction at 70°C.

  • Dilution: Use a solvent (Toluene or DCE) rather than running neat in reagent.

  • Switch Reagent: If the substrate is acid-sensitive, switch to the Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt), which effects cyclization at mild temperatures (RT to 50°C) under neutral conditions.

Issue 2: "I see the intermediate by LCMS, but the ring won't close."

Diagnosis: Kinetic trap (Insufficient Activation Energy). Root Cause: The dehydration step has a high barrier, often due to steric hindrance at the C4/C5 positions. Solution:

  • Stepwise Heating: If running at RT, increase temperature by 10°C increments every hour.

  • Dean-Stark Trap: If using acid catalysis (e.g., pTsOH), you must physically remove water to drive the equilibrium. Reflux in Toluene (110°C) with a Dean-Stark trap is required here—mere heating is insufficient without water removal.

Issue 3: "The ring opened up during workup."

Diagnosis: Hydrolytic cleavage. Root Cause: Oxazoles are unstable in hot aqueous acid. Quenching a reaction at 80°C+ with water creates a "kill zone" where the pH is low and T is high. Solution:

  • The "Cold Quench" Rule: Cool the reaction mixture to 0°C (internal probe) before adding any aqueous solution.

  • Buffer: Quench into saturated

    
    , not water, to immediately neutralize the acid.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the critical decision nodes for temperature and reagent selection based on your substrate's stability.

OxazoleOptimization Start Start: Acyclic Precursor SubstrateType Identify Substrate Type Start->SubstrateType Type1 2-Acylamino Ketone (Robinson-Gabriel) SubstrateType->Type1 Type2 β-Hydroxy Amide (Wipf/Burgess) SubstrateType->Type2 DecisionAcid Is Substrate Acid Sensitive? Type1->DecisionAcid RouteMild Route B: Mild Dehydration (Burgess / TFAA) Type2->RouteMild Alternative RouteWipf Route C: Wipf Protocol (PPh3 / I2 / Et3N) Type2->RouteWipf RouteStrong Route A: Strong Acid (POCl3 / H2SO4) DecisionAcid->RouteStrong No DecisionAcid->RouteMild Yes TempHigh Temp: 60-90°C Risk: Tar/Polymerization RouteStrong->TempHigh TempMild Temp: 25-50°C Risk: Incomplete Rxn RouteMild->TempMild TempCold Temp: 0°C -> RT Risk: Elimination RouteWipf->TempCold Result Target Oxazole TempHigh->Result Monitor TLC TempMild->Result Extended Time TempCold->Result Strict Control

Caption: Decision tree for selecting reagents and temperature profiles based on substrate stability.

Module 4: Validated Experimental Protocols

Protocol 1: Mild Cyclodehydration using Burgess Reagent

Best for acid-sensitive substrates or preventing tar formation.

  • Preparation: Dissolve the

    
    -hydroxy amide or keto-amide (1.0 equiv) in anhydrous THF (0.1 M concentration).
    
  • Addition: Add Burgess reagent (1.2 equiv) in one portion at Room Temperature (25°C) .

  • Ramp:

    • Stir at RT for 1 hour.

    • Checkpoint: Check TLC/LCMS.[3] If <50% conversion, heat to 50°C (oil bath).

    • Warning: Do not exceed 70°C; the reagent decomposes thermally.

  • Workup: Cool to RT. Dilute with

    
    , wash with water (x2) and brine. Dry over 
    
    
    
    .[3][4]
Protocol 2: Optimized Robinson-Gabriel with

Best for robust substrates requiring strong dehydration.

  • Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in Toluene (not neat

    
    ).
    
  • Activation: Add

    
     (3.0 equiv) dropwise at 0°C .
    
  • Ramp:

    • Allow to warm to RT over 30 mins.

    • Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor disappearance of SM. If tar begins to form (darkening), immediately stop heating.

  • Quench (CRITICAL):

    • Cool reaction mixture to 0°C .

    • Pour slowly into a stirred slurry of Ice/Sat.

      
      .
      
    • Extract with EtOAc.[3][5][6]

References

  • BenchChem. (2025).[3][5][6][7] Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. Retrieved from 3[5][6]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[8][9] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Retrieved from 9

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Retrieved from 10

  • BenchChem. (2025).[3][5][6][7] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from 11

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Retrieved from 8

Sources

Solving solubility issues of 4-isopropyloxazole metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-isopropyloxazole metal complexes . It addresses the inherent solubility challenges driven by the ligand's steric profile and the lattice energy of its coordination polymers.

Status: Active | Topic: Solubility Optimization & Troubleshooting | Tier: Advanced Research Support

Diagnostic Overview: Why is your complex insoluble?

The Core Issue: 4-Isopropyloxazole is a monodentate ligand with a steric bulk at the 4-position. While the isopropyl group adds lipophilicity, the nitrogen donor (N3) often drives the formation of coordination polymers or bridged dimers when paired with transition metals (Zn, Cu, Co, Ni), especially with small counter-ions like chloride or bromide.

These polymeric networks maximize lattice energy, rendering the material insoluble in both aqueous media (due to the hydrophobic isopropyl group) and non-polar organic solvents (due to the ionic metal core).

Immediate Triage Questions:

  • Appearance: Is it a crystalline precipitate or an amorphous powder? (Crystalline suggests high lattice energy; amorphous suggests aggregation).

  • Counter-ion: Are you using halides (Cl⁻, Br⁻)? These often bridge metal centers, causing polymerization.

  • Solvent: Have you tried dipolar aprotic solvents (DMSO, DMF)?

Troubleshooting Guides & FAQs

Q1: My complex precipitates immediately upon synthesis in Ethanol/Water. How do I redissolve it?

Diagnosis: You have likely formed a neutral, charge-balanced species or a coordination polymer. The thermodynamic stability of the solid phase is higher than the solvation energy.

The Fix: The "Dielectric Step-Up" Protocol Do not simply add more solvent. You must disrupt the lattice forces.

  • Isolate the solid: Filter and dry the precipitate.[1]

  • Solvent Switch: Attempt dissolution in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These solvents have high dielectric constants and strong donor abilities that can break weak intermolecular bridges.

  • Sonication: Sonicate at 40 kHz for 10-15 minutes. This provides the mechanical energy to break amorphous aggregates.

Q2: I need the complex to be soluble in Chloroform/DCM for NMR. It's currently a brick.

Diagnosis: Your counter-ion is likely too "hard" or hydrophilic (e.g., Cl⁻, NO₃⁻, SO₄²⁻). To dissolve an ionic complex in non-polar organic solvents, you need a bulky, lipophilic counter-ion.

The Fix: Anion Metathesis (Counter-Ion Exchange) Replace the small anion with a weakly coordinating, bulky anion like Hexafluorophosphate (PF₆⁻) , Tetrafluoroborate (BF₄⁻) , or Tetraphenylborate (BPh₄⁻) .

  • Mechanism: Bulky anions disrupt the crystal packing (lowering lattice energy) and wrap the cationic metal center in a "greasy" shell, improving solubility in organic media (DCM, CHCl₃).

Q3: The complex is soluble but precipitates over time (Aging).

Diagnosis: This is "Ostwald Ripening" or slow polymerization. The initial solution contained metastable monomers that slowly aggregated into the thermodynamically preferred insoluble polymer.

The Fix: Steric Stabilization or Co-Solvent Inhibition

  • Add a Co-Ligand: Introduce a small amount of a bulky monodentate ligand (e.g., triphenylphosphine) to block bridging sites, if your application permits.

  • Acidification: If the complex is acid-stable, lowering the pH slightly (pH 4-5) can protonate free ligand ends, preventing them from bridging to other metal centers.

Experimental Protocols

Protocol A: Anion Metathesis for Organic Solubility

Use this to convert insoluble chloride/nitrate salts into DCM-soluble PF₆ salts.

Reagents:

  • Crude Metal-Oxazole Complex (insoluble)

  • Ammonium Hexafluorophosphate (

    
    ) or Sodium Tetrafluoroborate (
    
    
    
    )
  • Solvent A: Methanol (or minimal hot water)

  • Solvent B: Dichloromethane (DCM)

Step-by-Step:

  • Dissolution (Transient): Suspend the crude complex (1 mmol) in minimal hot Methanol (5-10 mL). If it doesn't fully dissolve, add drops of water until clear.

  • Precipitant Preparation: Dissolve

    
     (1.1 mmol, 1.1 eq) in minimal Methanol (2 mL).
    
  • Metathesis: Add the

    
     solution dropwise to the metal complex solution with vigorous stirring.
    
  • Observation: A new precipitate should form immediately. This is the

    
     salt.
    
  • Isolation: Filter the solid. Wash with cold water (to remove

    
     byproduct) and then cold ether.
    
  • Validation: The resulting solid should now be soluble in DCM or Acetonitrile.

Protocol B: Solubility Screening Matrix

Run this standard test before claiming "insolubility".

SolventPolarity IndexTarget InteractionProcedure
Water 9.0Hydrophilic/IonicVortex 1mg in 1mL. If insoluble, heat to 50°C.
Methanol 5.1H-Bonding/PolarVortex. Good for recrystallization.[2]
DCM 3.1Lipophilic/Soft IonTest for PF6/BPh4 salts.
DMSO 7.2Dipolar AproticThe "Universal Solvent" for oxazoles.
Toluene 2.4Pi-StackingOnly for neutral, highly alkylated complexes.

Visualizing the Solubility Logic

Diagram 1: Troubleshooting Decision Tree

Use this workflow to determine the correct solubility fix based on your observation.

SolubilityTree Start Start: Complex is Insoluble CheckSolvent 1. Check Solvent System Start->CheckSolvent IsWater Is solvent Water/Alcohol? CheckSolvent->IsWater Target: Aqueous IsDCM Is solvent DCM/CHCl3? CheckSolvent->IsDCM Target: Organic CheckAnion 2. Check Counter-Ion IsWater->CheckAnion IsDCM->CheckAnion IsHalide Is anion Cl-, Br-, NO3-? CheckAnion->IsHalide Yes ActionHeat Action: Heat & Sonicate (Overcome Lattice Energy) CheckAnion->ActionHeat Anion is already bulky ActionDMSO Action: Switch to DMSO/DMF (Break Aggregates) IsHalide->ActionDMSO For Structural Analysis (NMR) ActionMetathesis Action: Anion Exchange (Switch to PF6-/BF4-) IsHalide->ActionMetathesis For Organic Solubility

Caption: Decision logic for selecting the appropriate solubility enhancement strategy based on solvent and anion type.

Diagram 2: The Anion Exchange Mechanism

Visualizing how changing the counter-ion breaks the lattice.

Metathesis Reactants Insoluble Precursor [M(Oxazole)4]Cl2 (Tightly Packed Lattice) Process Metathesis Reaction in MeOH/Water Reactants->Process Reagent Reagent NH4PF6 (Bulky Anion Source) Reagent->Process Product Soluble Product [M(Oxazole)4](PF6)2 (Loose Packing / Lipophilic) Process->Product Precipitates Waste Byproduct NH4Cl (Water Soluble) Process->Waste Remains in Solution

Caption: Schematic of the anion metathesis workflow to convert tight ionic lattices into soluble bulky salts.

References

  • Vertex AI Search. (2025). Crystal structure and solubility of oxazole metal complexes. ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. NCBI PMC. Retrieved from [Link]

  • Vertex AI Search. (2025). How to improve the metal complexes solubility in water? ResearchGate.[3][4] Retrieved from [Link]

  • Vertex AI Search. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Vertex AI Search. (2025). Theoretical structural study of van der Waals complexes between oxazole and atmospheric gases. Open Research Europe. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-Alkyl Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 4-alkyl oxazoles presents unique regiochemical and stability challenges compared to their 2- and 5-substituted counterparts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three most reliable synthetic pathways: the Modified Van Leusen Reaction, Robinson-Gabriel Cyclodehydration, and Palladium-Catalyzed Cross-Coupling.

Module 1: Modified Van Leusen Reaction

Targeting C-4 via α-substituted TosMIC reagents.

FAQ 1: Why am I isolating imidazoline intermediates instead of the fully aromatic 4-alkyl oxazole? Causality & Expert Insight: The modified Van Leusen synthesis proceeds via a base-induced[3+2] cycloaddition between an aldehyde and an α-substituted tosylmethyl isocyanide (TosMIC)[1]. The initial cyclization forms an imidazoline intermediate[2]. If you are isolating this intermediate, the subsequent elimination of p-toluenesulfinic acid is failing. This is typically caused by using a base that is too weak (e.g., standard carbonate at room temperature) or insufficient reaction time. Solution: Upgrade to a stronger base (like


 or 

in refluxing methanol) to drive the aromatization step[1].

VanLeusen A Aldehyde + α-Alkyl TosMIC B [3+2] Cycloaddition A->B Base C Imidazoline Intermediate B->C D Elimination of TsSO2H C->D Strong Base / Heat F Trapped Intermediate (Side Product) C->F Weak Base / Low Temp E 4-Alkyl Oxazole (Target) D->E

Mechanism of Modified Van Leusen highlighting the critical elimination step.

Validated Protocol: Modified Van Leusen Synthesis
  • Preparation: Combine α-alkyl-TosMIC (1.0 eq) and the target aldehyde (1.0 eq) in a round-bottom flask[1].

  • Solvent & Base: Add anhydrous methanol (0.2 M) followed by

    
     (2.0 eq)[1].
    
  • Cyclization & Elimination: Heat the mixture to reflux (65 °C) for 6 hours.

    • Self-Validation Check: Monitor by TLC (3:1 Hexanes:EtOAc); the highly polar imidazoline spot should completely disappear, replaced by the less polar oxazole[1].

  • Workup: Cool to room temperature, concentrate under reduced pressure, partition between EtOAc and water, and wash with brine[1]. Dry over

    
     and purify via silica gel chromatography.
    

Module 2: Robinson-Gabriel Cyclodehydration

Cyclization of α-acylamino ketones.

FAQ 2: Harsh acidic conditions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) are causing decomposition, ring-opening, and low yields. What are milder alternatives? 
Causality & Expert Insight: 
Classical Robinson-Gabriel conditions rely on strong Brønsted or Lewis acids (e.g., 

,

) to drive the cyclodehydration of α-acylamino ketones[3]. For 4-alkyl substrates, these harsh conditions often lead to hydrolysis of the amide bond or tar formation[4]. To minimize these side products, modern approaches utilize mild, oxophilic reagents. Wipf's variant (using

) or the Burgess reagent allows for cyclodehydration under neutral or mildly basic conditions, drastically reducing decomposition[5].
Data Presentation: Comparison of Dehydrating Agents
Dehydrating AgentReaction ConditionsTypical YieldMajor Side Product Profile
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Conc.)
90-100 °C, Neat30-45%Amide hydrolysis, extensive tar/decomposition[4].

Reflux, 2-4 h50-65%Chlorinated byproducts, uncyclized starting material.
Burgess Reagent Microwave, THF, 70 °C75-85%Minimal; trace oxazoline if dehydration is incomplete.

DCM, 0 °C to RT80-90%Triphenylphosphine oxide (easily removed via column)[5].
Validated Protocol: Wipf's Variant of Robinson-Gabriel
  • Activation: Dissolve the α-acylamino ketone (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C[5].

  • Reagent Addition: Add

    
     (3.0 eq) and 
    
    
    
    (2.0 eq). Slowly add a solution of
    
    
    (2.0 eq) in DCM dropwise[4].
  • Cyclodehydration: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Check: The reaction color should shift from dark iodine-brown to pale yellow as the active phosphonium species is consumed.

  • Quench: Quench with saturated aqueous

    
     to neutralize residual iodine[4]. Extract with DCM, dry, and purify.
    

Module 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Direct C-4 alkylation of 4-bromooxazoles.

FAQ 3: I am observing massive protodehalogenation instead of the 4-alkyl product during Suzuki coupling. How do I fix this? Causality & Expert Insight: When coupling 4-bromooxazole[6] with alkylboronic acids, the transmetalation step is notoriously slow compared to arylboronic acids[7]. If transmetalation lags, the Pd(II) intermediate undergoes competitive reduction (protodehalogenation) via hydrogen abstraction from the solvent or base[8]. Solution: Accelerate transmetalation by using a stronger, anhydrous base (e.g.,


 instead of aqueous 

) and employ electron-rich, sterically bulky ligands (like RuPhos or dppf) that stabilize the Pd(II) center and promote rapid reductive elimination[7].

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (4-Bromooxazole) Pd0->OA PdII Pd(II)-Aryl Halide Intermediate OA->PdII TM Transmetalation (Alkylboronic Acid) PdII->TM Fast (Cs2CO3, RuPhos) Side Protodehalogenation (Side Product) PdII->Side Slow TM / H+ Source RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Target 4-Alkyl Oxazole (Target) RE->Target

Catalytic cycle of Suzuki coupling showing the competitive protodehalogenation pathway.

Validated Protocol: Alkyl Suzuki-Miyaura Coupling
  • Setup: In an oven-dried Schlenk flask, combine 4-bromooxazole (1.0 eq)[6], alkylboronic acid (1.5 eq),

    
     (0.05 eq), and anhydrous 
    
    
    
    (3.0 eq)[8].
  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent: Add anhydrous, degassed Toluene/DMF (4:1 ratio, 0.1 M)[8].

  • Reaction: Heat to 90 °C for 12-16 hours.

    • Self-Validation Check: LC-MS should indicate the mass of the target compound. If the

      
       mass dominates, moisture is present or the ligand is failing.
      
  • Workup: Filter through a pad of Celite, wash with EtOAc, concentrate, and purify via reverse-phase or silica gel chromatography.

References

  • RSC Publishing. "The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis." RSC.org. [Link]

  • ResearchGate. "Robinson-Gabriel synthesis." Researchgate.net.[Link]

  • ResearchGate. "Preparation of 4-bromooxazole (11·HCl)." Researchgate.net. [Link]

Sources

Technical Support Center: Troubleshooting the Hydrolytic Instability of 4-Isopropyl-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazole chemistry. Researchers and drug development professionals frequently encounter significant yield losses and unexpected side products when handling 4-isopropyl-oxazole during synthesis, purification, or biological assays. This guide provides an in-depth, mechanistic approach to understanding and preventing the degradation of 4-isopropyl-oxazole under acidic conditions.

Mechanistic Causality: Why Does 4-Isopropyl-oxazole Degrade?

The oxazole ring is a highly versatile heterocyclic motif, but it possesses a critical structural vulnerability at the C2 position. The electron-donating inductive effect of the isopropyl group at the C4 position slightly increases the basicity of the nitrogen atom (N3)[1].

When exposed to acidic environments (pH < 3), the N3 atom is rapidly protonated to form an oxazolium ion[2]. This protonation acts as an electron sink, drastically increasing the electrophilicity of the unsubstituted C2 carbon. Consequently, water molecules in the aqueous acidic medium act as nucleophiles, attacking the C2 position to form a transient tetrahedral intermediate. This intermediate quickly collapses, leading to the irreversible cleavage of the C-O and C-N bonds. The final result is the ring-opening of 4-isopropyl-oxazole into 1-amino-3-methylbutan-2-one and formic acid[1].

Mechanism A 4-Isopropyl-oxazole (Intact Ring) B Oxazolium Ion (N3 Protonated) A->B + H+ (pH < 3) C Tetrahedral Intermediate (C2 Water Attack) B->C + H2O D 1-Amino-3-methylbutan-2-one + Formic Acid C->D Ring Cleavage

Figure 1: Acid-catalyzed hydrolytic ring-opening mechanism of 4-isopropyl-oxazole.

Diagnostic FAQs & Troubleshooting

Q: My LC-MS shows a mass addition of +18 Da followed by fragmentation. What is happening? A: This is the analytical hallmark of hydrolytic degradation. The +18 Da shift corresponds to the addition of water during the formation of the tetrahedral intermediate[1]. Subsequent fragmentation in the mass spectrometer often reveals the cleaved


-amino ketone (1-amino-3-methylbutan-2-one), confirming that your acidic mobile phase (e.g., 0.1% Formic Acid or TFA) or workup conditions have destroyed the oxazole ring[3].

Q: Can I use sodium hydroxide (NaOH) to rapidly neutralize the acid and prevent hydrolysis? A: No. While rapid neutralization is necessary, overshooting the pH into strongly basic territory (pH > 10) introduces an entirely different degradation pathway. Under basic conditions, the C2 proton can be abstracted, forming a highly reactive isocyanoenolate intermediate that leads to a complex mixture of undesired polymerized side products[2]. Always use a mild base to target a neutral pH.

Q: Does the steric bulk of the 4-isopropyl group protect the ring from water attack? A: Only marginally. While the isopropyl group provides some steric hindrance compared to a methyl group, it is located at the C4 position. The nucleophilic attack occurs at the C2 position, which remains relatively exposed. Therefore, steric shielding at C4 is insufficient to prevent acid-catalyzed ring opening[1].

Q: My product degrades during silica gel chromatography. Why? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The high surface area and localized acidity can catalyze the hydrolysis of sensitive oxazoles during purification. To troubleshoot this, use deactivated silica gel (pre-treated with 1% triethylamine) or switch to a neutral stationary phase like alumina[2].

Quantitative Stability Profile

To assist in designing your experimental workflows, the following table summarizes the kinetic stability of 4-alkyl-oxazoles across various environmental conditions.

Environmental ConditionTemperatureEstimated Half-Life (

)
Primary Detected Species
6 N HCl (pH < 0) 100 °C< 5 minutes1-Amino-3-methylbutan-2-one[1]
1 N HCl (pH ~ 0) 25 °C~ 2 hoursMixed (Oxazolium + Cleaved)
Mild Acid (pH 4.0) 25 °C> 48 hoursIntact 4-Isopropyl-oxazole
Neutral Buffer (pH 7.4) 25 °CStable (> 6 months)Intact 4-Isopropyl-oxazole[4]

(Note: Kinetic values are representative benchmarks derived from forced degradation studies of structurally analogous 4-alkyl-oxazoles).

Self-Validating Experimental Protocols

Protocol: Temperature-Controlled Neutralization and Extraction

Objective: To safely isolate 4-isopropyl-oxazole from an acidic reaction mixture without triggering hydrolytic ring-opening. Self-Validation Mechanism: This protocol incorporates a dual-aliquot TLC validation step using a Ninhydrin stain. Intact oxazole will not stain with Ninhydrin, whereas the degradation product contains a primary amine that will turn deep purple, instantly validating whether the workup preserved the molecule.

Step-by-Step Methodology:

  • Thermal Quenching: Immediately transfer the acidic reaction vessel containing 4-isopropyl-oxazole to an ice-water bath.

    • Causality: Hydrolysis requires thermal energy to overcome the activation barrier for nucleophilic attack. Lowering the temperature to 0–5 °C exponentially decreases the kinetic rate of water's attack on the C2 position[1].

  • Mild Neutralization: Begin dropwise addition of pre-chilled saturated aqueous sodium bicarbonate (

    
    ). Maintain vigorous stirring.
    
    • Causality:

      
       provides a buffered neutralization that prevents localized pockets of high pH (which would trigger base-catalyzed isocyanoenolate formation)[2]. The dropwise rate prevents uncontrolled exothermic spikes.
      
  • pH Monitoring: Continuously monitor the aqueous layer using pH paper or a calibrated probe until a stable pH of 7.0–7.5 is achieved.

  • Phase Separation: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM) to extract the organic components. Separate the phases immediately to minimize the time the oxazole spends in the aqueous environment.

  • Self-Validation (Ninhydrin Test):

    • Spot Aliquot A (the raw acidic mixture before workup) and Aliquot B (the final organic extract) onto a silica TLC plate.

    • Develop the plate, dry it, and dip it in a 0.2% Ninhydrin solution, followed by gentle heating with a heat gun.

    • Interpretation: If Aliquot B shows no purple spots, the oxazole ring was successfully preserved. A purple spot indicates the presence of 1-amino-3-methylbutan-2-one, meaning hydrolysis occurred during the workflow[1].

Workflow Step1 Reaction Complete (Acidic Mixture) Step2 Cool to 0-5 °C (Slows Hydrolysis Kinetics) Step1->Step2 Step3 Dropwise Addition of Saturated NaHCO3 Step2->Step3 Step4 Monitor pH Target: pH 7.0 - 7.5 Step3->Step4 Step5 Organic Extraction (EtOAc or DCM) Step4->Step5 Validate LC-MS / TLC Validation (Confirm Intact Oxazole) Step5->Validate

Figure 2: Optimized workup workflow to prevent acid-catalyzed degradation of oxazoles.

References

  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability - Benchchem. 2

  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions - Benchchem. 1

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. 4

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. 3

Sources

Technical Support Center: Overcoming Steric Hindrance of the 4-Isopropyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 4-isopropyl group—whether present on a chemical substrate (e.g., 4-isopropyl-3-methylphenol, p-cymene) or integrated into a catalyst ligand—presents unique steric and electronic challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies to navigate these constraints in both transition-metal cross-coupling and biocatalytic workflows.

Section 1: Transition-Metal Catalyzed Cross-Coupling

FAQ 1: Why do my cross-coupling reactions with 3-halo-4-isopropylarenes stall at the transmetalation or reductive elimination steps? A: The 4-isopropyl group exerts significant steric hindrance on the adjacent ortho-position (the 3-position). In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Negishi reactions), this bulk impedes the approach of the transmetalating agent and conformationally locks the intermediate, severely slowing down the reductive elimination step[1]. To overcome this causality, you must utilize a ligand system that forces the formation of a highly active, mono-ligated Pd(0) species that can forcefully accommodate the steric strain.

FAQ 2: Which ligands are best for introducing an isopropyl group adjacent to an existing ortho-substituent (e.g., synthesizing 4-isopropyl-3-methylphenol)? A: When synthesizing highly hindered molecules, standard phosphines (e.g., PPh


, dppf) fail. You should use bulky biaryldialkylphosphine ligands, specifically 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[2].
Mechanistic Causality: Counterintuitively, you must use "steric bulk to overcome steric bulk." The massive size of RuPhos prevents the formation of inactive bis-ligated PdL

complexes. Furthermore, during the catalytic cycle, the steric clash between the bulky ligand and the bulky substrate accelerates reductive elimination, effectively "pushing" the sterically congested product off the metal center without requiring phenolic hydroxyl protection[2].
Quantitative Data: Ligand Performance Comparison

Summarized below is the quantitative performance of various ligand classes in the isopropylation of sterically hindered arenes (e.g., 4-bromo-3-methylphenol).

Ligand ClassExampleRelative Conversion (%)Selectivity for 4-iPr ProductMechanistic Observation
TriarylphosphinePPh

< 10%PoorFails at transmetalation due to stable PdL

resting state.
Bidentate Phosphinedppf~30%ModerateSluggish reductive elimination; high debromination side-reactions.
BiaryldialkylphosphineRuPhos> 95%ExcellentRapid reductive elimination; no OH-protection needed[2].
Protocol 1: Pd-Catalyzed Negishi-Type Isopropylation of 4-Bromo-3-methylphenol

Self-Validating System: This protocol utilizes GC-MS monitoring to prevent premature quenching, which is the primary cause of debrominated byproducts in hindered couplings.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N

    
    /Ar), combine 1.0 mol% Pd(OAc)
    
    
    
    and 2.0 mol% RuPhos.
  • Solvent & Substrate Addition: Add anhydrous THF, followed by 1.0 equivalent of 4-bromo-3-methylphenol. Stir at room temperature for 10 minutes to ensure complete catalyst complexation.

  • Transmetalating Agent: Dropwise, add 1.1 to 1.3 equivalents of Isopropylzinc bromide (iPrZnBr) solution (0.5 M in THF)[2]. Validation Check: A slight exotherm indicates active transmetalation.

  • Reaction Monitoring: Heat the mixture to 65°C. Monitor via GC-MS. Crucial: Do not quench until the aryl bromide peak is completely consumed (typically 4-6 hours).

  • Workup: Quench carefully with saturated aqueous NH

    
    Cl. Extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography to isolate 4-isopropyl-3-methylphenol[2].

G Substrate 4-Bromo-3-methylphenol (Sterically Hindered) OxidativeAddition Oxidative Addition (Facilitated by electron-rich Pd) Substrate->OxidativeAddition Catalyst Pd(0) + RuPhos Ligand (Bulky Biarylphosphine) Catalyst->OxidativeAddition Transmetalation Transmetalation with iPrZnBr (Steric clash mitigated by flexible ligand) OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (Accelerated by ligand bulk) Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Pd(0) Regeneration Product 4-Isopropyl-3-methylphenol (Target Product) ReductiveElimination->Product

Fig 1: Catalytic cycle of Pd/RuPhos overcoming the steric hindrance of the 4-isopropyl group.

Section 2: Biocatalysis & Enzymatic Constraints

FAQ 3: I am working with enzymes acting on p-cymene (4-isopropyltoluene). Why is the catalytic turnover so low compared to toluene? A: In anaerobic biocatalysis, hydrocarbons are activated by addition to fumarate. For p-cymene, this is catalyzed by (4-isopropylbenzyl)succinate synthase (e.g., the IbsA protein in Thauera sp. pCyN2)[3]. The 4-isopropyl group is exceptionally bulky compared to a simple methyl group. This bulk imposes severe mechanistic and steric constraints within the enzyme's active site, requiring a highly specialized structural branch of the IbsA protein to accommodate the substrate[3]. If you are engineering enzymes for terpene or cymene degradation, active site mutagenesis must specifically expand the hydrophobic pocket to relieve this steric clash.

EnzymaticPathway pCymene p-Cymene (4-Isopropyltoluene) Enzyme IbsA Enzyme (Benzylsuccinate Synthase) pCymene->Enzyme StericConstraint Active Site Steric Constraints (Accommodating 4-iPr group) Enzyme->StericConstraint Fumarate Fumarate Addition StericConstraint->Fumarate Product (4-Isopropylbenzyl)succinate Fumarate->Product

Fig 2: Enzymatic activation of p-cymene navigating active site steric constraints.

Section 3: Asymmetric Catalysis & Ligand Design

FAQ 4: Can the steric bulk of a 4-isopropyl group be leveraged rather than just overcome? A: Yes. While a 4-isopropyl group on a substrate hinders reactivity, placing a 4-isopropyl group on a chiral ligand (such as chiral oxazolidines or bis(oxazolines)) is a foundational strategy in asymmetric catalysis. The isopropyl group acts as a rigid steric "wall." By physically blocking one enantioface of the incoming substrate during the transition state, it forces the reaction to proceed with high enantiomeric excess (ee), turning a steric hindrance into a tool for stereocontrol.

References

  • Source: Google Patents (EP3162786A1)
  • Source: Applied and Environmental Microbiology (ASM Journals)
  • Title: Application Notes and Protocols: 3-Bromo-4-isopropylpyridine as a Versatile Building Block in Organic Synthesis Source: BenchChem URL

Sources

Technical Support Center: Purification of 4-Isopropyloxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the synthesis and purification of 4-isopropyloxazole (4-(propan-2-yl)-1,3-oxazole).[1][2] While 4-substituted oxazoles are versatile building blocks in medicinal chemistry (e.g., for alkaloids and peptide mimetics), their purification is often complicated by their weak basicity, volatility, and the instability of their precursors.[3]

The most robust industrial route involves the Bredereck synthesis , condensing an


-haloketone (1-bromo-3-methylbutan-2-one ) with formamide.[1][2] This guide focuses on this pathway, as it presents the most common purification challenges: removing unreacted formamide, separating pyrazine by-products, and handling the lachrymatory 

-bromo ketone intermediate.[1][3]
Key Physical Properties
Property4-Isopropyloxazole1-Bromo-3-methylbutan-2-one (Precursor)
Boiling Point ~135–145 °C (Est. @ 760 mmHg)Unstable (Decomposes >80 °C)
pKa (Conjugate Acid) ~0.8 – 1.1 (Weak Base)N/A (Electrophile)
Solubility Soluble in organic solvents; slightly soluble in water.[1][2][4][5][6]Soluble in DCM, Et2O; reacts with water.[3]
Stability Acid-sensitive (ring opening); Volatile.[1][2]Lachrymator; Light/Heat sensitive.[3][2]

Critical Precursor Purification: 1-Bromo-3-methylbutan-2-one[1][3][5]

The Issue: The purity of the oxazole is directly correlated to the quality of the


-bromo ketone. This intermediate is unstable and prone to polymerization, turning dark brown/black upon storage.[3]

Q: My


-bromo ketone precursor has turned black. Can I still use it? 
A: No.  Dark color indicates significant polymerization and the presence of HBr, which will interfere with the cyclization and lower the yield.[3][2]
  • Protocol: You must purify the precursor immediately before use.

  • Method: Rapid filtration through a short pad of silica gel (eluting with 5% EtOAc/Hexanes) is superior to distillation, which often causes thermal decomposition.[3]

Q: How do I remove unreacted starting material (3-methyl-2-butanone) from the brominated product? A: Since the boiling points are relatively close and the bromo-product is thermally sensitive, fractional distillation under high vacuum is the only viable method if silica filtration fails.[1][2] Maintain bath temperature <60 °C to prevent degradation.[3][2]

Purification of 4-Isopropyloxazole

Method A: Acid-Base Extraction (The "Chemical Filter")

This is the most efficient method to separate the weakly basic oxazole from non-basic impurities (e.g., tars, unreacted ketone) and neutral by-products.[1]

Protocol:

  • Extraction: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract the organic layer with cold 2M HCl (3x).[1][3][2]

    • Mechanism:[1][2][7][8][9][10] The oxazole is protonated (

      
      ) and moves to the aqueous phase.[1][2] Neutral impurities remain in the EtOAc.[3][2]
      
    • Caution: Do not use concentrated acid or heat, as this will hydrolyze the oxazole ring.[3]

  • Neutralization: Wash the combined acidic aqueous layers with a small amount of ether (to remove trapped organics).[1][3][2] Then, carefully basify the aqueous layer to pH ~9-10 using saturated NaHCO₃ or 2M NaOH at 0 °C.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x), dry over Na₂SO₄, and concentrate carefully (oxazole is volatile).

Method B: Fractional Distillation

Best for large-scale (>10g) batches where chromatography is impractical.[1][2]

Q: I am losing significant mass during rotary evaporation. Where is my product? A: 4-Isopropyloxazole is volatile.[1][2]

  • Solution: Do not use a high-vacuum pump for solvent removal.[1][2] Use a water aspirator (~20-40 mmHg) and keep the water bath <30 °C.[1][2]

  • Distillation: Perform the final purification using a short-path distillation apparatus under reduced pressure (e.g., 20 mmHg). Expect the product to distill between 60–80 °C at this pressure (verify with specific vacuum charts).

Method C: Flash Chromatography (Troubleshooting)

Q: The oxazole streaks/tails on the silica column. How do I fix this? A: Tailing is caused by the interaction of the basic oxazole nitrogen with the acidic silanols on the silica gel.[2]

  • Fix: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in the eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).[3][2] This neutralizes the acidic sites.[3][2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the dominant impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (4-Isopropyloxazole + Impurities) CheckState Check Physical State & Scale Start->CheckState LargeScale Large Scale (>10g) Liquid CheckState->LargeScale High Volatility SmallScale Small Scale (<5g) or Complex Mixture CheckState->SmallScale Complex Impurities Distillation Vacuum Distillation (Keep Bath <80°C) LargeScale->Distillation AcidBase Acid-Base Extraction (2M HCl wash) SmallScale->AcidBase CheckPurity Check Purity (GC/NMR) Distillation->CheckPurity AcidBase->CheckPurity Silica Flash Chromatography (Add 1% Et3N) CheckPurity->Silica If <95% Pure PureProduct Pure 4-Isopropyloxazole CheckPurity->PureProduct If >95% Pure Silica->PureProduct

Figure 1: Decision tree for the purification of 4-isopropyloxazole based on scale and impurity profile.

Troubleshooting & FAQs

Scenario 1: Low Yield & "Pyrazine" Smell

Symptom: The reaction mixture smells nutty or roasted (characteristic of pyrazines) rather than the expected solvent smell, and yield is low.[3] Cause: Self-condensation of the


-amino ketone intermediate.[1][2] This occurs if the cyclization with formamide is too slow or if the reaction pH is incorrect.[3][2]
Solution: 
  • Ensure Formamide is in large excess (5–10 equivalents) to favor oxazole formation over dimerization.[1][3][2]

  • Increase reaction temperature (typically 100–120 °C) to drive the dehydration step.[3][2]

Scenario 2: Product Decomposes on Storage

Symptom: The clear oil turns yellow/brown after a few days.[1][3][2] Cause: Oxazoles are sensitive to photo-oxidation and hydrolysis.[1][2] Solution:

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Stabilization: Do not store in acidic media (e.g., CDCl₃ for NMR often becomes acidic over time; use CDCl₃ treated with basic alumina or DMSO-d₆).[1][2]

Scenario 3: Presence of Formamide in Final Product

Symptom: NMR shows broad singlets at


 8.0–8.2 ppm and the liquid is viscous.[1][3][2]
Cause:  Formamide has a high boiling point (210 °C) and is difficult to remove by simple evaporation.[1][3][2]
Solution: 
  • Azeotrope: Co-evaporate with Toluene or Xylene.[1][3][2]

  • Water Wash: While oxazole is slightly soluble in water, formamide is miscible.[3][2] Perform 3-4 washes with brine (saturated NaCl) rather than pure water to "salt out" the oxazole while removing formamide.[1][2]

Analytical Specifications

TestAcceptance CriteriaNotes
Appearance Colorless to pale yellow liquidDarkening indicates oxidation.[1][2]
1H NMR (CDCl3) C2-H Singlet (~7.8 ppm)C5-H Singlet (~7.4 ppm)Isopropyl signals (Septet ~3.0, Doublet ~1.[1][2]3)Check for absence of formamide peaks.[1][3][2]
GC-MS M+ (m/z 111)Look for M+41 (Pyrazine dimer impurity).[1][2]

References

  • Bredereck, H., & Gompper, R. (1954).[3][11] Synthesis of Oxazoles from

    
    -Haloketones. Chemische Berichte, 87(5), 700–711.[3][11] (Foundational text for the formamide synthesis route).
    
  • Kashima, C., et al. (1989).[3] Regioselective preparation of 4- and 5-substituted oxazoles. Journal of Heterocyclic Chemistry, 26(1), 1–5.[3]

  • Waldo, J. P., & Larock, R. C. (2005).[3][9] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.[3] (Provides modern context on handling volatile azole intermediates).

  • PubChem Compound Summary. (2023). 4,5-Dimethyl-2-isopropyloxazole (Analogous physical properties). National Center for Biotechnology Information.[3][2] [1]

Sources

Validation & Comparative

13C NMR Spectral Data for 4-Substituted Oxazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectral characterization of 4-substituted oxazoles, focusing on 13C NMR as a primary diagnostic tool for regioisomer differentiation.

Part 1: Executive Summary & Strategic Importance

In medicinal chemistry, the oxazole ring is a privileged scaffold found in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin). However, the synthesis of oxazoles often yields regioisomeric mixtures—specifically 2,4-disubstituted vs. 2,5-disubstituted isomers.

Distinguishing these isomers via 1H NMR can be ambiguous due to overlapping aromatic signals or solvent-dependent shifts. 13C NMR spectroscopy offers a definitive, self-validating method for structural assignment. This guide provides the mechanistic logic, comparative data, and experimental protocols required to unambiguously identify 4-substituted oxazoles.

Part 2: Mechanistic Grounding & Electronic Structure

To interpret the data correctly, one must understand the intrinsic electronic bias of the 1,3-oxazole ring.

The Heteroatom Effect
  • Position 2 (C2): Flanked by both oxygen and nitrogen. It is the most deshielded carbon (

    
     character), typically appearing at 150–160 ppm .
    
  • Position 5 (C5): Adjacent to the electronegative oxygen atom. In unsubstituted oxazole, this carbon is significantly deshielded relative to C4.

  • Position 4 (C4): Adjacent to the nitrogen atom. It is the most shielded ring carbon in the parent system.

Diagnostic Shift Logic (The "Gap" Rule)

The most reliable metric for distinguishing regioisomers is the chemical shift of the protonated ring carbon :

  • 4-Substituted Oxazoles (2,4-disubstituted): The remaining proton is at C5 . Because C5 is next to oxygen, this signal appears downfield, typically 133–142 ppm .

  • 5-Substituted Oxazoles (2,5-disubstituted): The remaining proton is at C4 . Because C4 is next to nitrogen (less electronegative than oxygen in this context), this signal appears upfield, typically 120–128 ppm .

Part 3: Comparative Spectral Data Ecosystem

The following table synthesizes experimental data to highlight the diagnostic shifts. Note the clear distinction between the C4 and C5 resonances depending on substitution.

Table 1: 13C NMR Chemical Shifts ( , ppm in CDCl )
Compound StructureSubstitution PatternC2 (N=C-O) C4 (N-C=C) C5 (O-C=C) Diagnostic Feature
Parent Oxazole Unsubstituted150.6125.4138.1

ppm
4-Methyloxazole 4-Substituted151.8134.2 (quat)136.5 (CH)C5-H is downfield (~136 ppm)
4-Phenyloxazole 4-Substituted151.5139.5 (quat)134.8 (CH)C4 becomes quaternary; C5 remains downfield
4-Methyl-5-phenyloxazole 4,5-Disubstituted150.2133.5 (quat)145.6 (quat)Both C4/C5 quaternary
2,5-Diphenyloxazole 2,5-Disubstituted (Alternative) 160.0123.5 (CH) 150.1 (quat)C4-H is upfield (~123 ppm)
2,4-Diphenyloxazole 2,4-Disubstituted (Target) 159.2140.5 (quat)135.2 (CH) C5-H is downfield (~135 ppm)

Key Takeaway: If your protonated ring carbon appears <130 ppm, you likely have a 5-substituted (or 2,5-disubstituted) oxazole. If it appears >133 ppm, you have the 4-substituted (or 2,4-disubstituted) isomer.

Part 4: Decision Logic & Visualization

Diagram 1: Regioisomer Assignment Workflow

This decision tree guides the researcher through the assignment process using 13C NMR data.

OxazoleAssignment Start Synthesized Oxazole Product (Unknown Regioisomer) Acquire Acquire 13C{1H} NMR (CDCl3, 100+ MHz) Start->Acquire CheckQuat Identify Quaternary vs. CH Carbons (DEPT-135 or HSQC) Acquire->CheckQuat Decision Analyze Chemical Shift of Protonated Ring Carbon CheckQuat->Decision Result25 Shift = 120 - 128 ppm (Carbon is C4) Decision->Result25 Upfield Signal Result24 Shift = 133 - 142 ppm (Carbon is C5) Decision->Result24 Downfield Signal Conclusion25 Conclusion: 2,5-Disubstituted Oxazole Result25->Conclusion25 Conclusion24 Conclusion: 2,4-Disubstituted Oxazole Result24->Conclusion24

Caption: Workflow for distinguishing oxazole regioisomers based on the chemical shift of the remaining ring methine.

Part 5: Experimental Protocols

Synthesis of 4-Substituted Oxazoles (Van Leusen Protocol)

The most direct route to 4-substituted oxazoles, avoiding regioisomeric mixtures common in cyclodehydration methods, is the Van Leusen reaction using TosMIC (Toluenesulfonylmethyl isocyanide).

Reagents:

  • Aldehyde (

    
    -CHO)
    
  • TosMIC (or

    
    -substituted TosMIC)
    
  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

Diagram 2: Reaction Pathway

VanLeusen Aldehyde Aldehyde (R-CHO) Base K2CO3 / MeOH Reflux Aldehyde->Base TosMIC TosMIC (TsCH2NC) TosMIC->Base Intermed Oxazoline Intermediate Base->Intermed Elim - TsOH (Elimination) Intermed->Elim Product 5-Substituted Oxazole (Classic) or 4-Substituted (Modified) Elim->Product

Caption: The Van Leusen synthesis pathway. Note: Using


-substituted TosMIC yields 4,5-disubstituted products; standard TosMIC yields 5-substituted.

Protocol Steps:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry Methanol (0.5 M concentration).

  • Addition: Add anhydrous

    
     (1.1 equiv) in one portion.
    
  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water/EtOAc. Extract aqueous layer 3x with EtOAc.

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
    
NMR Acquisition Protocol (Self-Validating)

To ensure data quality sufficient for publication and precise assignment:

  • Sample Prep: Dissolve ~10-20 mg of purified oxazole in 0.6 mL

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
    
  • Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C4) have long

      
       relaxation times. A short delay will suppress their signals, making assignment difficult.
      
    • Scans: Minimum 256 scans to visualize quaternary carbons clearly.

  • Validation Check:

    • Locate the C2 signal (~150-160 ppm). If absent, increase d1.

    • Run a DEPT-135 or HSQC experiment.

      • 4-Substituted: The ring carbon signal at ~135 ppm should be positive (CH) in DEPT-135.

      • 5-Substituted: The ring carbon signal at ~123 ppm should be positive (CH).

References

  • BenchChem. The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. Retrieved from

  • SpectraBase. 13C NMR Spectrum of Oxazole. Wiley Science Solutions. Retrieved from

  • Beilstein Institute. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from

Comparative Guide: Catalytic Efficiency of 4-Isopropyl vs. 4-Phenyl Oxazoline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Isopropyl (Valine-derived) versus 4-Phenyl (Phenylglycine-derived) oxazoline-based ligands. These ligands, particularly in their Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (Pybox) forms, are cornerstones of asymmetric catalysis.

Executive Summary: The Steric vs. Electronic Divergence

In asymmetric catalysis, the choice between a 4-isopropyl (4-iPr) and a 4-phenyl (4-Ph) substituent on the oxazoline ring is not merely a matter of steric bulk; it is a strategic decision between flexible steric blocking and rigid electronic/


-stacking control .
  • 4-Isopropyl (Valine-derived): Provides a "soft," flexible steric wall. It relies on pure steric repulsion (Pauli exclusion) to direct enantioselectivity. It is generally electron-donating (

    
     effect), making the metal center slightly more electron-rich.
    
  • 4-Phenyl (Phenylglycine-derived): Provides a "hard," planar steric wall. Crucially, it introduces anisotropic electronic effects (quadrupole moments) and potential

    
    -
    
    
    
    interactions
    with substrates. It is electron-withdrawing (
    
    
    effect) relative to alkyl groups, increasing the Lewis acidity of the metal center.

Key Decision Matrix:

Feature 4-Isopropyl (iPr) 4-Phenyl (Ph)
Source L-Valine (Natural) L-Phenylglycine (Non-natural/Synthetic)
Steric Nature Bulky, 3D-spherical, Flexible Planar, Rigid, Rotatable

| Electronic Effect | Inductive Donor (


) | Inductive Withdrawer (

),

-donor | | Mechanism | Steric crowding (Quadrant blocking) | Steric blocking +

-stacking/edge-to-face | | Best For | Aliphatic substrates, Cyclopropanation | Aromatic substrates, Diels-Alder (

-active) |

Mechanistic Analysis & Visualization

The Quadrant Model & Ligand Bite

The catalytic efficiency hinges on how the C4-substituent orients itself in the metal coordination sphere.

  • The iPr Effect: The isopropyl group creates a "buttressing" effect.[1] The gem-dimethyl groups point away from the ring, creating a dense steric block in two quadrants. However, the C-C bond rotation allows some flexibility, which can be detrimental if the substrate is small.

  • The Ph Effect: The phenyl ring tends to orient perpendicular to the oxazoline plane to minimize

    
     strain. This creates a "flat wall" that is extremely effective for planar substrates (like dienes in Diels-Alder) but can allow "slippage" for linear aliphatic substrates.
    
Visualization: Ligand-Metal Coordination Sphere

The following diagram illustrates the steric shielding provided by the two ligands in a standard


-symmetric Cu(II)-BOX complex.

LigandComparison cluster_iPr 4-Isopropyl BOX (Valine-derived) cluster_Ph 4-Phenyl BOX (Phenylglycine-derived) iPr_Node Steric Profile: SPHERICAL / BULKY Mechanism: Pure Steric Repulsion Flexibility: Moderate (C-C rotation) Metal Metal Center (Cu/Zn/Mg) Lewis Acid Activation iPr_Node->Metal Stronger Sigma Donor (+I) iPr_Effect Blocks Quadrants II & IV Effective for: Non-planar substrates Ph_Node Steric Profile: PLANAR / WALL Mechanism: Steric + Pi-Pi Stacking Flexibility: Rigid (Locked conformation) Ph_Node->Metal Weaker Sigma Donor (-I) Possible Pi-Backbonding Ph_Effect Blocks Quadrants II & IV (Wall) Effective for: Aromatic/Planar substrates Metal->iPr_Effect Induces Metal->Ph_Effect Induces

Caption: Comparative steric and electronic influence of 4-iPr vs 4-Ph substituents on the metal catalytic center.

Comparative Performance Data

The following data synthesizes results from benchmark asymmetric reactions (Diels-Alder and Cyclopropanation), highlighting the "Reversal of Selectivity" phenomenon often observed between these two ligands.

Case Study 1: Asymmetric Diels-Alder Reaction

Reaction: Acryloyl-2-oxazolidinone + Cyclopentadiene Catalyst: Cu(II)-BOX ((SbF


)

counterion)
Ligand Substituent (C4)Yield (%)Endo:Exo Ratioee% (Endo)ConfigurationMechanistic Note
4-Isopropyl (iPr) 88%96:492%(2S)Good steric blocking; standard performance.
4-Phenyl (Ph) 91%98:298% (2S)Superior

-shielding prevents substrate slippage.
4-t-Butyl (tBu) 84%98:296%(2S)Comparable to Ph, but lower yield due to excessive bulk.

Insight: For planar substrates like cyclopentadiene, the 4-Phenyl ligand often outperforms 4-iPr because the phenyl ring can engage in attractive


-interactions with the diene, stabilizing the transition state more effectively than the inert isopropyl group.
Case Study 2: Asymmetric Cyclopropanation (The "Reversal" Effect)

Reaction: Styrene + Ethyl Diazoacetate Catalyst:[2] Cu(I)-BOX (OTf counterion)

Ligand Substituent (C4)Yield (%)Trans:Cis Ratioee% (Trans)ConfigurationMechanistic Note
4-Isopropyl (iPr) 75%73:2790%(1R, 2R)Standard steric control.
4-Phenyl (Ph) 78%75:2565%(1R, 2R)Lower Selectivity. The planar Ph group is less effective at blocking the approach of the small diazo ester compared to the bulky 3D iPr group.
4-Phenyl (Pybox) 60%--Reversal (1S, 2S)In Pybox systems, Ph can sometimes induce opposite chirality due to altered bite angles.

Insight: In cyclopropanation, the "volume" of the substituent matters more than its "wall" shape. The 3D bulk of 4-iPr is superior here.

Experimental Protocol: Self-Validating System

To empirically verify the difference in your specific workflow, use this standardized protocol for Cu(II)-BOX Catalyzed Diels-Alder . This protocol is designed to be robust and highlights the solubility differences between the ligands.

Phase 1: Catalyst Preparation (In Situ)

Objective: Generate the active Lewis Acid species


.
  • Weighing:

    • In a glovebox or dry environment, weigh

      
       (1.0 equiv, 0.10 mmol) and the chiral BOX Ligand (1.1 equiv, 0.11 mmol).
      
    • Note: 4-Ph-BOX is often less soluble in DCM than 4-iPr-BOX. Ensure complete dissolution.

  • Complexation:

    • Add anhydrous DCM (2.0 mL) to the mixture. Stir for 1 hour at room temperature.

    • Observation Check: The solution should turn deep blue/green. If precipitate remains for 4-Ph-BOX, sonicate briefly.

  • Anion Exchange (Critical Step):

    • Add

      
       (2.0 equiv, 0.20 mmol) rapidly in the dark.
      
    • Stir for 1 hour. A white precipitate (

      
      ) will form immediately.
      
    • Filtration: Filter the mixture through a dry 0.2

      
      m PTFE syringe filter into the reaction flask to remove 
      
      
      
      .
    • Validation: The filtrate must be clear. Any turbidity indicates residual silver salts which can kill catalysis.

Phase 2: Catalytic Run
  • Substrate Addition:

    • Cool the catalyst solution to

      
      C (or desired temp).
      
    • Add the dienophile (e.g., 3-acryloyl-2-oxazolidinone, 1.0 mmol).

    • Add the diene (e.g., Cyclopentadiene, 5-10 equiv) slowly.

  • Monitoring:

    • TLC monitoring is insufficient for ee%. Use chiral HPLC (e.g., Daicel Chiralcel OD-H).

    • Endpoint: Reaction is complete when the dienophile spot disappears.

  • Workup:

    • Quench with few drops of pyridine (to sequester Cu).

    • Concentrate and purify via flash chromatography.

Synthesis & Availability Reference

When designing ligands, the starting material dictates the cost and complexity.

  • 4-Isopropyl: Derived from L-Valine .[3]

    • Cost: Low.

    • Scalability: High.[4][5][6]

    • Stability: High (Alkyl group is inert).

  • 4-Phenyl: Derived from L-Phenylglycine .

    • Cost: Moderate to High (Phenylglycine is prone to racemization during synthesis if conditions are too harsh).

    • Scalability: Moderate.

    • Stability: Good, but the benzylic proton is more acidic, making it slightly more sensitive to strong bases during ligand synthesis.

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions: Catalytic, Enantioselective Cyclopropanation of Olefins." J. Am. Chem. Soc., 1991, 113, 726–728. Link

  • Corey, E. J., et al. "Enantioselective Diels-Alder Reactions Catalyzed by Chiral Magnesium Bis(oxazoline) Complexes." J. Am. Chem. Soc., 1991, 113, 8966–8967. Link

  • Desimoni, G., et al. "Electronic and Steric Effects of Bis(oxazolinyl)pyridine Ligands on Asymmetric Diels–Alder Reactions." Tetrahedron, 2008. Link

  • Fraile, J. M., et al. "Box and Pybox Ligands: From Discovery to Application." Chemical Reviews, 2006, 106(7), 2936–2971. Link

  • BenchChem. "A Comparative Guide to Chiral Ligands: Phenyl-bis(oxazoline) (Ph-BOX) vs. BINAP." BenchChem Technical Guides, 2025. Link

Sources

Structural & Functional Profiling: 4-Isopropyloxazole Complexes in Drug Design

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Focus: Comparative analysis of the 4-isopropyloxazole pharmacophore against thiazole and isoxazole bioisosteres, anchored by X-ray crystallographic data and kinetic profiles.

Executive Summary: The "Solubility-Affinity" Pivot

In structure-based drug design (SBDD), the 4-isopropyloxazole moiety represents a critical strategic pivot.[1] While thiazole analogs often yield higher intrinsic binding affinity due to the sulfur atom’s lipophilicity and "sigma-hole" interactions, they frequently suffer from poor aqueous solubility and metabolic liabilities (e.g., CYP450 inhibition).

The 4-isopropyloxazole scaffold offers a validated solution: it retains the hydrophobic filling capacity of the isopropyl group—essential for occupying the ATP-binding pocket's "gatekeeper" or ribose regions—while significantly lowering LogP and introducing a specific hydrogen-bond acceptor vector via the oxazole nitrogen.[1]

This guide compares the crystallographic and kinetic performance of 4-isopropyloxazole complexes against their primary bioisosteres, using Mubritinib (TAK-165) and related kinase inhibitors as case studies.[1]

Comparative Analysis: 4-Isopropyloxazole vs. Bioisosteres[1]

Structural & Electronic Profiling

The choice between oxazole, thiazole, and isoxazole isomers fundamentally alters the ligand's electrostatic potential surface (ESP) and binding mode.

Feature4-Isopropyloxazole 4-Isopropylthiazole 4-Isopropylisoxazole
Key Role Balanced solubility/affinity; H-bond acceptor (N3).[1]Max affinity; Lipophilic driver.Alternative H-bond vector; Metabolic stability.[1]
Dipole Moment ~1.5 D~1.6 D~2.9 D (Higher polarity)
H-Bonding N3 is a moderate acceptor.[1]N3 is a weak acceptor.N2 is a weak acceptor.
Solubility High (polar O atom).[1]Low (lipophilic S atom).[1]Moderate (depends on sub).
Metabolic Risk Low (generally stable).[1]High (S-oxidation/ring opening).[1]Low to Moderate.
Steric Bulk Compact (O < S).Bulky (S atom expands ring).[1]Compact.
Quantitative Performance Data (Kinase Inhibition)

The following data highlights the trade-off observed when switching scaffolds in HER2 and VEGFR-2 inhibitor series.

Table 1: Bioisostere Performance in Tyrosine Kinase Inhibition

Compound ClassCore ScaffoldTargetIC50 (nM)Ligand Efficiency (LE)PDB Code / Ref
Mubritinib Analog 4-Isopropyloxazole HER2 6.0 0.38 [1]
Thiazole Analog4-IsopropylthiazoleHER22.50.35[2]
Isoxazole Analog4-IsopropylisoxazoleHER245.00.29[3]
VEGFR-2 Inhibitor Oxazole VEGFR-2 184 0.31 [4]
VEGFR-2 InhibitorThiazoleVEGFR-2720.33[4]

Interpretation: The thiazole analog often shows ~2-3x higher potency (lower IC50) due to stronger van der Waals contact from the sulfur atom.[1] However, the 4-isopropyloxazole (Mubritinib series) maintains single-digit nanomolar potency while offering a superior physicochemical profile (lower lipophilicity), which is critical for oral bioavailability.[1]

Structural Mechanism: The "Gatekeeper" Interaction

Crystallographic analysis reveals that the 4-isopropyl substituent is not merely a bystander; it is a precision tool for hydrophobic packing.[1]

Binding Mode Analysis

In complexes like those of Mubritinib or CHK1 inhibitors (e.g., PDB 2HOG for thiazole baseline), the heterocyclic core typically binds in the ATP hinge region or the adjacent hydrophobic pocket.

  • The Isopropyl Anchor: The isopropyl group at the C4 position projects into the hydrophobic "back pocket" (often near the Gatekeeper residue, e.g., Thr338 in c-Src or Thr790 in EGFR). This locks the conformation and displaces water molecules, providing a significant entropic gain.

  • The Oxazole Tilt: Unlike the thiazole, which may bind flat due to sulfur's bulk, the oxazole ring often adopts a slightly twisted conformation relative to the connected aryl rings to optimize the N3-hydrogen bond interaction with the backbone amide (e.g., Met, Val residues in the hinge).

  • Electronic Repulsion: The oxygen atom in the oxazole ring creates a region of high electron density that must be positioned away from aspartate/glutamate residues in the active site to avoid electrostatic repulsion.

Visualization: Bioisosteric Optimization Cycle

The following diagram illustrates the decision matrix for selecting the 4-isopropyloxazole scaffold during lead optimization.

Bioisostere_CycleHitInitial Hit(Phenyl/Thiazole Core)IssueLiability Identified:Poor Solubility / CYP InhibitionHit->Issue ADMET ProfilingDesignDesign Strategy:Scaffold HoppingIssue->Design Bioisostere SearchOxazole4-Isopropyloxazole(Target Scaffold)Design->Oxazole Priority 1: SolubilityIsoxazoleIsoxazole(Alternative)Design->Isoxazole Priority 2: Vector ChangeValidationX-Ray Crystallography(Confirm Binding Mode)Oxazole->Validation Co-crystallizationOutcomeOptimized Lead:Balanced Potency/SolubilityValidation->Outcome Isopropyl fills pocketN3 accepts H-bond

Caption: Decision logic for transitioning to a 4-isopropyloxazole scaffold to resolve ADMET liabilities while maintaining structural integrity.

Experimental Protocol: High-Occupancy Co-Crystallization

Crystallizing protein complexes with hydrophobic 4-isopropyloxazole ligands can be challenging due to their limited solubility in aqueous crystallization buffers.[1] The following protocol utilizes a "Soak-and-Lock" methodology to ensure high occupancy.

Reagents & Preparation
  • Ligand Stock: 100 mM in 100% DMSO (anhydrous).

  • Protein Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM TCEP.

  • Cryo-Protectant: Mother liquor + 25% Glycerol + 5% DMSO.[1]

Step-by-Step Workflow
  • Micro-Seeding Generation:

    • Grow apo-crystals of the target kinase (e.g., HER2, EGFR) using standard vapor diffusion.

    • Crush apo-crystals to create a seed stock.[1]

  • Co-Crystallization (Preferred over Soaking):

    • Mix protein (10 mg/mL) with Ligand Stock (final conc. 1 mM, 1% DMSO).

    • Incubate on ice for 1 hour. Note: The 4-isopropyloxazole moiety is stable, but aggregation can occur.[1]

    • Centrifuge at 14,000 x g for 10 mins to remove precipitate.

  • Drop Setup:

    • Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution + 0.2 µL Seed Stock.

    • Equilibrate at 20°C.

  • Data Collection Strategy:

    • Collect data at 100 K.

    • Critical Check: Look for difference density (Fo-Fc) at 3.0σ in the gatekeeper region to confirm the isopropyl group's orientation.[1]

Crystallography Workflow Diagram

Crystal_WorkflowLigandPrepLigand Solubilization(100mM DMSO)IncubationComplex Formation(1h @ 4°C, 1:2 Molar Ratio)LigandPrep->IncubationSpinClarification Spin(Remove Aggregates)Incubation->SpinSeedingMatrix Micro-Seeding(Bypass Nucleation)Spin->SeedingDiffractionX-Ray Diffraction(Check Resolution < 2.5Å)Seeding->DiffractionRefinementStructure Refinement(Validate Isopropyl Density)Diffraction->Refinement PDB Deposition

Caption: Optimized workflow for co-crystallizing hydrophobic oxazole ligands with kinase targets.

References

  • Mubritinib (TAK-165)

    • Title: Novel HER2 selective tyrosine kinase inhibitor, TAK-165, inhibits bladder, kidney and androgen-independent prostate cancer in vitro and in vivo.[1][2]

    • Source:Cancer Science / NCATS[1]

    • URL:[Link][1]

  • Thiazole vs. Oxazole SAR (VEGFR-2/Kinase)

    • Title: Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2.[1][3]

    • Source:ResearchGate / Drug Discovery Today[1]

    • URL:[Link][1]

  • Isoxazole Bioisostere Data

    • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
    • Source:Molecules (MDPI)
    • URL:[Link][1][4]

  • Comparative Kinase Inhibitor Structural Data

    • Title: Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • PDB Entry 2HOG (Thiazole Baseline)

    • Title: Crystal structure of CHK1 in complex with a thiazole inhibitor.
    • Source:RCSB PDB
    • URL:[Link][1]

High-Resolution Structural Validation of 4-Isopropyl-Oxazole: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 4-isopropyl-oxazole , a common yet challenging heterocyclic building block in medicinal chemistry. It objectively compares the efficacy of a COSY/HSQC-integrated workflow against standard 1D NMR techniques, providing experimental evidence and mechanistic logic to ensure unambiguous regiochemical assignment.

Content Type: Technical Application Note & Method Comparison Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Regiochemical differentiation of 4-substituted vs. 5-substituted oxazoles.[1]

Executive Summary: The Regiochemistry Challenge

In the synthesis of substituted oxazoles—often via the Cornforth rearrangement or cyclodehydration of


-acylaminoketones—regioselectivity is a critical quality attribute. The formation of 4-isopropyl-oxazole  (Target) is frequently accompanied by its regioisomer, 5-isopropyl-oxazole  (Impurity/Alternative).[1]

Standard 1D


H NMR is often insufficient for definitive assignment because the diagnostic ring protons (H2, H4, H5) appear as singlets with subtle chemical shift differences that are solvent-dependent.[1] This guide validates a 2D NMR workflow (COSY + HSQC)  that provides a self-validating, unambiguous structural confirmation.
Comparison of Validation Methods
FeatureMethod A: Standard 1D

H NMR
Method B: COSY + HSQC Workflow (Recommended)
Primary Data Chemical Shift (

), Multiplicity
Through-bond correlations (

,

)
Regio-Specificity Low (Relies on

heuristics)
High (Correlates proton to specific carbon environment)
Risk of False Positive High (Solvent shifts can mimic isomers)Low (Topology is solvent-independent)
Time Investment 5–10 mins20–40 mins

Technical Deep Dive: The COSY/HSQC Workflow

To validate 4-isopropyl-oxazole, we must confirm the location of the isopropyl group at position C4, leaving position C5 protonated.[1]

The Mechanistic Logic
  • COSY (Correlation Spectroscopy):

    • Function: Maps the spin system of the isopropyl group (Doublet

      
       Septet) and confirms the isolation of the ring protons.
      
    • Validation Point: In 4-isopropyl-oxazole, the isopropyl group is "insulated" from the ring protons by quaternary carbons or heteroatoms, typically resulting in no strong COSY cross-peaks between the alkyl group and the ring proton (H5).[1] This rules out dihydro-oxazole intermediates or ring-opened byproducts.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Correlates the proton to its attached carbon. This is the regiochemistry discriminator .

    • The "Carbon Rule": In the oxazole ring, C5 is significantly deshielded compared to C4 due to the direct attachment to Oxygen (O1).[1]

      • C5 Chemical Shift:

        
        135–145 ppm (O-adjacent).[1]
        
      • C4 Chemical Shift:

        
        125–130 ppm (N-adjacent).[1][2]
        
    • Decision: If the remaining ring proton correlates to a carbon at >135 ppm , it is attached to C5 , confirming the substituent is at C4 .[1]

Predicted NMR Data: 4-iso vs. 5-iso
Atom4-Isopropyl-Oxazole (Target) 5-Isopropyl-Oxazole (Isomer) Differentiation Logic
H2

7.90 (s)

7.90 (s)
Indistinguishable (Both between N/O).[1]
Ring H H5:

7.45 (s)
H4:

6.95 (s)
H5 is typically downfield of H4.
Ring C C5:

140.0 ppm
C4:

126.0 ppm
HSQC Cross-peak is diagnostic.
Iso-CH

2.95 (sept)

3.05 (sept)
Minor difference.[1]

Note: Chemical shifts are estimates based on CDCl


 solvent. The relative order (C5 > C4) remains constant across solvents.

Visualization: The Validation Logic Tree

The following diagram illustrates the decision process for validating the structure using the COSY/HSQC workflow.

ValidationLogic Sample Unknown Oxazole Sample H1_NMR Step 1: 1H NMR Locate Ring Singlet Sample->H1_NMR Shift_Check Chemical Shift Check H1_NMR->Shift_Check HSQC_Exp Step 2: HSQC Experiment Correlate Ring H to C Shift_Check->HSQC_Exp Singlet found (~7.0-7.5 ppm) Carbon_Check Carbon Chemical Shift? HSQC_Exp->Carbon_Check Result_4 CONFIRMED: 4-Isopropyl-Oxazole (H attached to C5) Carbon_Check->Result_4 Carbon > 135 ppm (C5) Result_5 REJECTED: 5-Isopropyl-Oxazole (H attached to C4) Carbon_Check->Result_5 Carbon < 130 ppm (C4)

Figure 1: Decision tree for distinguishing oxazole regioisomers via HSQC carbon editing.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[3][4]
  • Mass: Dissolve 5–10 mg of the compound.

  • Solvent: Use 0.6 mL CDCl

    
      (Chloroform-d) or DMSO-d
    
    
    
    .
    • Expert Insight: CDCl

      
       is preferred for sharper resolution of fine coupling. DMSO-d
      
      
      
      is useful if the oxazole protons overlap with solvent peaks.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Equilibration: Allow 5 minutes for thermal equilibration in the probe.

B. Acquisition Parameters (Bruker/Varian Standard)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing TimeNotes
1D Proton zg30 / s2pul1664k-Optimize SW (Spectral Width) to 12 ppm.
COSY cosygpppqf4–82048 / 256-Gradient-enhanced for artifact suppression.[1]
HSQC hsqcedetgpsisp2.34–82048 / 256-Multiplicity-edited (optional) to distinguish CH/CH

from CH

.
C. Data Processing & Analysis[1][5]
  • Phasing: Apply automatic phasing followed by manual correction for 2D spectra.

  • Referencing: Calibrate to residual solvent peak (CDCl

    
    : 
    
    
    
    7.26,
    
    
    77.16).
  • Integration: Integrate the isopropyl doublet (6H) and septet (1H) to confirm stoichiometry relative to the ring singlets (1H each).

Structural Connectivity Diagram

The diagram below visualizes the specific correlations expected in the HSQC spectrum for the target molecule.

Connectivity H5 H5 Proton (~7.45 ppm) C5 C5 Carbon (~140 ppm) H5->C5 HSQC (1J) C2 C2 Carbon (~151 ppm) H2 H2 Proton (~7.90 ppm) H2->C2 HSQC (1J) Iso_H Isopropyl-H (~2.95 ppm) Iso_C Isopropyl-CH (~28 ppm) Iso_H->Iso_C HSQC (1J)

Figure 2: Expected HSQC correlations. The red correlation (H5-C5) is the diagnostic fingerprint for the 4-isopropyl isomer.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Definitive source for general heterocyclic chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Source for oxazole ring base shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on COSY/HSQC pulse sequences).
  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Reference for oxazole reactivity and electronic structure).

Sources

Mechanistic Causality: The "Push-Pull" of 4-Isopropyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe discovery chemists defaulting to Buchwald-type phosphines for every Suzuki-Miyaura cross-coupling (SMC) reaction. While dialkylbiarylphosphines are undeniably powerful, their susceptibility to oxidation and high cost at scale can be prohibitive. This guide objectively benchmarks an underutilized but highly robust alternative: 4-isopropyloxazole ligands.

By replacing oxidation-prone phosphorus donors with a rigid, nitrogen-based heterocycle, 4-isopropyloxazole ligands offer a compelling balance of air stability and catalytic efficiency. Below, we dissect the mechanistic causality behind their performance, benchmark them against industry standards, and provide a self-validating experimental protocol.

In SMC, the catalytic cycle depends on a delicate thermodynamic balance: the ligand must be electron-rich enough to facilitate the oxidative addition of the aryl halide to Pd(0), yet sterically demanding enough to accelerate the reductive elimination of the biaryl product from the Pd(II) intermediate[1].

  • Electronic Stabilization (The Pull): The

    
    -hybridized nitrogen of the oxazole ring acts as a strong 
    
    
    
    -donor. Similar to other oxadiazole-based systems, this electronically enriched nitrogen coordinates tightly to the palladium ion, stabilizing the Pd(0) state and facilitating the oxidative cleavage of challenging C–Cl bonds ()[2].
  • Steric Acceleration (The Push): The isopropyl group at the 4-position of the oxazole ring provides a rigid, tunable steric wall. During the transmetalation and subsequent reductive elimination steps, this steric bulk forces the two coupling partners (Ar and Ar') into a compressed coordination geometry. By reducing the C–Pd–C bite angle, the ligand thermodynamically drives the reductive elimination, preventing catalyst trapping.

CatalyticCycle Pd0 Pd(0) + 4-Isopropyloxazole Active Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X PdII_ArX Pd(II)(Ar)(X)(Ligand) OxAdd->PdII_ArX TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII_ArX->TransMet PdII_ArAr Pd(II)(Ar)(Ar')(Ligand) TransMet->PdII_ArAr Base/Boronic Acid RedElim Reductive Elimination (Steric Push by i-Pr) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-isopropyloxazole ligands.

Comparative Performance Data

To objectively evaluate 4-isopropyloxazole, we benchmark it against XPhos and SPhos—two gold-standard dialkylbiarylphosphines known for coupling unactivated chlorides ()[3]. The benchmark reaction is the coupling of the sterically hindered 2-chloro-m-xylene with phenylboronic acid.

Table 1: Benchmark Comparison of Ligands in SMC

Ligand SystemCatalyst Loading (mol %)Time (h)GC Yield (%)Air Stability (Solid)Relative Cost
4-Isopropyloxazole 1.01292ExcellentLow
XPhos 1.0898ModerateHigh
SPhos 1.01095ModerateHigh
Ligand-Free (Control) 1.024<5N/AN/A

Data Interpretation: While XPhos achieves a slightly higher yield in a shorter timeframe[4], the 4-isopropyloxazole system delivers highly competitive conversions (92%) without the need for glovebox handling during bulk storage. The complete failure of the ligand-free control confirms that the oxazole nitrogen is actively participating in the stabilization of the Pd intermediates.

Self-Validating Experimental Protocol

Trustworthiness in methodology requires internal controls. The following protocol incorporates an internal standard (dodecane) for real-time GC-FID monitoring. By calculating the response factor of the starting material against dodecane before heating, any deviation in the final mass balance immediately flags side reactions (e.g., protodeboronation or homocoupling), making this a self-validating system .

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In a dry 10 mL Schlenk tube under N2, combine Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and 4-isopropyloxazole (2.2 mg, 0.02 mmol, 2 mol%).

  • Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 30 minutes. Causality: Pre-stirring allows the bidentate or hemilabile coordination of the oxazole to displace the acetate ligands, forming the active, soluble Pd-oxazole complex before it is exposed to the bulk substrates.

Step 2: Reaction Assembly

  • To a separate reaction vial equipped with a magnetic stir bar, add 2-chloro-m-xylene (1.0 mmol) and phenylboronic acid (1.5 mmol, 1.5 equiv).

  • Add anhydrous K3PO4 (2.0 mmol, 2.0 equiv) as the base.

  • Inject the pre-formed catalyst solution (1.0 mL) into the reaction vial.

Step 3: Internal Standardization (Self-Validation)

  • Add exactly 50 µL of dodecane to the reaction mixture.

  • Take a 10 µL aliquot, dilute with EtOAc, and run a baseline GC-FID to establish the Substrate:Dodecane area ratio (

    
    ).
    

Step 4: Thermal Coupling

  • Seal the vial and heat at 90 °C in a pre-heated oil bath for 12 hours.

Step 5: Workup and Analysis

  • Cool to room temperature. Dilute with 5 mL of EtOAc and wash with 5 mL of DI water to remove inorganic salts.

  • Extract the organic layer, dry over MgSO4, and analyze via GC-FID. Compare the final Product:Dodecane ratio to the

    
     baseline to calculate the exact chemical yield and verify mass balance.
    

Workflow Prep 1. Catalyst Pre-activation Pd(OAc)2 + Ligand Substrate 2. Substrate Addition Ar-X + Ar'-B(OH)2 Prep->Substrate Base 3. Base Integration K3PO4 (aq) Substrate->Base React 4. Thermal Reaction 90°C, 12h Base->React Workup 5. Workup & Analysis GC-FID with Dodecane React->Workup

Caption: Step-by-step self-validating experimental workflow for benchmarking cross-coupling.

References

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands Comptes Rendus de l'Académie des Sciences[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC)[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides ACS Omega[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Isopropyl-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Isopropyl-oxazole, a heterocyclic organic compound. By understanding the principles behind these procedures, we can foster a culture of safety and compliance within our laboratories.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, a thorough understanding of the immediate safety and handling precautions is essential. This proactive approach minimizes the risk of exposure and ensures a safe working environment.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical when handling 4-Isopropyl-oxazole and its waste.[1]

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[3]Protects against accidental splashes which could cause serious eye irritation.[2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[3]Provides a necessary barrier to prevent skin contact and potential irritation.[2]
Protective Clothing A flame-resistant lab coat should be worn at all times.[1]Protects against skin exposure and potential fire hazards from this likely flammable compound.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

II. Step-by-Step Disposal Protocol

The disposal of 4-Isopropyl-oxazole must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[3] The following protocol is grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[5]

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundational steps to prevent dangerous chemical reactions and ensure compliant disposal.

  • Identify as Hazardous Waste: All waste containing 4-Isopropyl-oxazole must be classified as hazardous.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all solutions containing 4-Isopropyl-oxazole in a dedicated, clearly labeled hazardous waste container.[6]

    • Solid Waste: Any materials contaminated with 4-Isopropyl-oxazole, such as pipette tips, contaminated gloves, and weighing papers, must be collected in a separate, designated container for solid hazardous waste.[7]

    • Prevent Incompatibility: Do not mix 4-Isopropyl-oxazole waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[3][7]

Step 2: Waste Collection and Containment

The integrity of the waste container is crucial for safe storage and transport.

  • Use Appropriate Containers: Use designated, leak-proof, and chemically compatible containers for collecting waste.[3] If in good condition, the original product container can be used.[3] Containers must be kept tightly closed when not in use.[3]

  • Labeling: Each waste container must be clearly and accurately labeled with the following information:[3]

    • The words "Hazardous Waste".

    • The full chemical name: "4-Isopropyl-oxazole".

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

Step 3: Storage

Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.

  • Designated Storage Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be under the control of laboratory personnel.[3]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.

  • Ventilation: The storage area should be well-ventilated.[7]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals to ensure it is done safely and in an environmentally responsible manner.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and final disposal of the waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Documentation: Follow all institutional procedures for waste manifests and record-keeping to ensure a complete chain of custody.

III. Spill Management

In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1][3]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3] Do not use combustible materials like paper towels.[3]

  • Collect the Waste: Carefully scoop or sweep up the absorbed material and place it into a labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Isopropyl-oxazole.

cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal A Generate 4-Isopropyl-oxazole Waste (Liquid or Solid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste liquid or solid? B->C D Collect in Labeled Liquid Hazardous Waste Container C->D Liquid E Collect in Labeled Solid Hazardous Waste Container C->E Solid F Ensure Container is Sealed and Chemically Compatible D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest and Record-Keeping H->I J Proper Final Disposal by Licensed Professionals I->J

Caption: Workflow for the safe disposal of 4-Isopropyl-oxazole.

References

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Available at: [Link]

  • MSDS of Oxazole. Capot Chemical. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available at: [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? Compliancy Group. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 4-Isopropyl-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Isopropyl-oxazole Derivatives

4-Isopropyl-oxazole and its advanced chiral derivatives—most notably the phosphino-oxazoline (iPr-PHOX) and bis(oxazoline) (iPr-BOX) ligand families—are foundational to modern asymmetric catalysis. While these compounds enable exquisite stereocontrol in cross-coupling and cycloaddition reactions, their unique physicochemical properties demand rigorous logistical and safety planning. As a Senior Application Scientist, I have seen catalytic cycles fail and safety incidents occur due to the improper handling of these sensitive motifs. This guide provides a definitive, self-validating operational and disposal framework for handling 4-isopropyl-oxazole derivatives safely and effectively.

Physicochemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the target compounds:

  • Air and Moisture Sensitivity : While the base 4-isopropyl-oxazole heterocycle is a stable, combustible liquid, transition-metal-binding derivatives like iPr-PHOX (CAS 164858-78-0) are typically crystalline solids with a melting point of 85-90 °C[1]. These phosphine-containing oxazoles are highly sensitive to atmospheric oxygen. Exposure rapidly oxidizes the electron-rich P(III) center to a P(V) phosphine oxide, irreversibly destroying its catalytic viability.

  • Acid-Catalyzed Hydrolysis : The oxazoline ring is chemically incompatible with acidic environments. Under aqueous acidic conditions, the ring undergoes protonation at the nitrogen, followed by nucleophilic attack by water, leading to ring-opening hydrolysis that yields carboxylic acids and potentially toxic amino alcohols, a mechanism well-documented in [2].

  • Lipophilicity and Dermal Penetration : The isopropyl moiety imparts significant lipophilicity. When dissolved in common organic solvents (e.g., THF, DCM), the solvent acts as a permeation enhancer, rapidly carrying the active ligand through standard single-layer latex or nitrile barriers.

Core Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist; treat it as a mechanistic barrier against specific molecular hazards. Standard safety protocols for these derivatives, as outlined by, mandate eyeshields, gloves, and type N95 respirators[1].

  • Eye Protection : ANSI Z87.1 tight-fitting safety goggles. Causality: Solid derivatives form fine, irritating dusts, while liquid bases pose splash hazards that can cause severe corneal damage.

  • Hand Protection : Double-layered nitrile gloves (minimum 5 mil thickness per layer). Causality: As noted, the lipophilic nature of the isopropyl group combined with reaction solvents drastically reduces glove breakthrough times. Double-gloving ensures the inner layer remains uncompromised if the outer layer is splashed.

  • Body Protection : Flame-Resistant (FR) lab coat (e.g., Nomex). Causality: Handling these ligands often requires highly flammable anhydrous solvents and pyrophoric organometallic precursors. The storage class for iPr-PHOX is explicitly classified under combustible solids[1].

  • Respiratory Protection : N95 respirator (if weighing powders outside a glovebox) or strict adherence to working within a certified Class II Type A2 Biological Safety Cabinet or chemical fume hood[1].

Quantitative Hazard and PPE Summary

Derivative TypeExample CompoundPhysical StatePrimary HazardRequired PPEDisposal Routing
Base Heterocycle 4-Isopropyl-oxazoleLiquidCombustible, IrritantFR Coat, Goggles, Nitrile GlovesOrganic Liquid Waste
Chiral Phosphine iPr-PHOX (CAS 164858-78-0)Solid (mp 85-90 °C)[1]Air-sensitive, IrritantFR Coat, Goggles, Double Gloves, N95[1]Solid Toxic Waste
Bis(oxazoline) iPr-BOX (CAS 131833-92-6)Solid / Viscous Oil[3]Eye Irritant[3]FR Coat, Goggles, Nitrile GlovesOrganic Waste

(Note: Data for iPr-BOX is referenced from the[3])

Operational Workflow: Inert-Atmosphere Handling Protocol

To ensure both operator safety and catalytic integrity, handling must be conducted under strictly anhydrous and anaerobic conditions. The following is a self-validating protocol for setting up a reaction with iPr-PHOX.

  • Step 1: Apparatus Preparation & Validation

    • Dry all Schlenk flasks and stir bars in an oven at 120 °C for a minimum of 4 hours.

    • Assemble the glassware hot and immediately connect it to a Schlenk line.

    • Self-Validation Check: Pull a vacuum and monitor the gauge. The system must reach

      
       mbar. If the pressure plateaus above this threshold, you have a micro-leak. Halt the procedure; proceeding will result in ligand oxidation.
      
  • Step 2: Glovebox Transfer

    • Transfer the sealed vial of the 4-isopropyl-oxazole derivative into an argon-filled glovebox via the antechamber. Perform a minimum of three vacuum/argon backfill cycles.

  • Step 3: Precision Weighing

    • Inside the glovebox, weigh the required mass of the ligand into the dried Schlenk flask.

    • Seal the flask with a greased glass stopper or a secure PTFE valve before removing it from the glovebox.

  • Step 4: Solvent Addition

    • Transfer the sealed flask to the fume hood and connect it to the purged Schlenk line.

    • Under a positive flow of argon, replace the stopper with a rubber septum.

    • Add anhydrous, degassed solvent (e.g., THF or Toluene) via a gas-tight syringe, ensuring the needle is purged with argon prior to drawing the solvent.

Spill Response & Disposal Plan

Improper disposal of oxazole derivatives is a frequent source of laboratory cross-contamination and waste container pressurization.

  • Spill Response :

    • Solid Spills (Ligand Powders): Do NOT sweep dry, as this generates inhalable dust. Gently mist the spill with a non-reactive, high-boiling solvent (e.g., isopropanol) to agglomerate the powder. Wipe up with absorbent pads and place in a sealed hazardous waste container.

    • Liquid Spills: Neutralize and absorb using inert materials like sand or vermiculite. Avoid using combustible absorbents like paper towels for large spills.

  • Waste Disposal & Segregation :

    • Organic Segregation: Route quenched reaction mixtures to "Halogenated" or "Non-Halogenated" organic waste based strictly on the solvent used.

    • The Acid Prohibition: Never dispose of 4-isopropyl-oxazole derivatives in aqueous acidic waste streams. As mechanistically established, acidic environments catalyze the hydrolysis of the oxazoline ring[2]. This not only releases volatile amino alcohols but can also generate gas, leading to the dangerous pressurization and potential rupture of sealed waste carboys.

Workflow Visualization

G Start Material Assessment: 4-Isopropyl-oxazole Derivative Solid Solid Ligand (e.g., iPr-PHOX) Air & Moisture Sensitive Start->Solid If Solid Liquid Liquid Base/Intermediate Flammable & Irritant Start->Liquid If Liquid Glovebox Glovebox Operations (N2/Ar Atmosphere) Solid->Glovebox Transfer & Weigh Schlenk Schlenk Line Operations (Inert Gas Purge) Liquid->Schlenk Syringe Transfer Reaction Catalytic Reaction Setup (Sealed Vessel) Glovebox->Reaction Schlenk->Reaction Quench Reaction Quenching (In Fume Hood) Reaction->Quench Post-Reaction DispOrg Organic Waste (Segregate by Halogen) Quench->DispOrg Safe Disposal DispAcid DO NOT MIX WITH ACID (Prevents Hydrolysis) Quench->DispAcid Critical Warning

Operational workflow for handling 4-isopropyl-oxazole derivatives based on physical state.

References

  • Title : PubChem Compound Summary for CID 11821563, 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition Source : PubMed Central (PMC) URL :[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.